TLR8 agonist 2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H23ClN8 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
4-N-[(2R)-2-methyl-1-(1H-1,2,4-triazol-5-yl)hexan-2-yl]pyrido[3,4-d]pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C16H22N8.ClH/c1-3-4-6-16(2,8-13-19-10-20-24-13)23-14-11-5-7-18-9-12(11)21-15(17)22-14;/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,19,20,24)(H3,17,21,22,23);1H/t16-;/m1./s1 |
InChI Key |
BASUPWDVSSIUBD-PKLMIRHRSA-N |
Isomeric SMILES |
CCCC[C@](C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N.Cl |
Canonical SMILES |
CCCCC(C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of TLR8 Agonist 2 Hydrochloride
Introduction
Toll-like Receptor 8 (TLR8) is a critical component of the innate immune system, functioning as an endosomal pattern recognition receptor that identifies single-stranded RNA (ssRNA) from pathogens.[1][2][3][4] Its activation triggers a robust immune response, making it a significant target for therapeutic intervention in fields such as oncology and infectious diseases.[5][6] TLR8 agonist 2 hydrochloride, also known as 5-(4-Aminobutyl)-N4-butyl-6-methylpyrimidine-2,4-diamine dihydrochloride, is a potent and highly selective small molecule agonist designed to activate this pathway.[7][8] This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.
Section 1: Compound Profile
This compound is distinguished by its high potency and selectivity for human TLR8 over the closely related TLR7. This specificity is crucial for eliciting a desired immune response profile, as TLR7 and TLR8 can trigger different downstream effects.[9]
| Property | Value | Reference |
| Compound Name | This compound | [10] |
| Systematic Name | 5-(4-Aminobutyl)-N4-butyl-6-methylpyrimidine-2,4-diamine dihydrochloride | [7][8] |
| CAS Number | 2412937-65-4 | [11] |
| Molecular Formula | C16H22N8.xHCl | [11] |
| Potency (hTLR8 EC50) | 3 nM | [10][12] |
| Selectivity (hTLR7 EC50) | 33.33 μM | [10][12] |
Section 2: The Core Mechanism of Action: TLR8 Signaling
The activation of the immune system by this compound follows a well-defined signaling cascade that is initiated within the endosomes of myeloid cells, such as monocytes, macrophages, and dendritic cells.[1][3][13] The entire process is mediated by the MyD88-dependent pathway.[3][14]
-
Endosomal Recognition and Dimerization : TLR8 is located in the membrane of endosomes. Upon endocytosis, this compound binds to the receptor, inducing a conformational change that promotes the formation of a stable TLR8 homodimer.[3] This dimerization is the critical first step for signal transduction.
-
Myddosome Complex Formation : The dimerized TLR8 recruits the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein, MyD88.[14] MyD88 then serves as a scaffold, recruiting and activating members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, to form a complex known as the Myddosome.[14]
-
Downstream Cascade Activation : The activated IRAK complex interacts with TNF receptor-associated factor 6 (TRAF6). This leads to the activation of the TAK1 complex, which subsequently initiates two major downstream signaling branches:
-
NF-κB Pathway : The TAK1 complex activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, releasing the transcription factor NF-κB (p50/p65 heterodimer) to translocate into the nucleus.[3][14]
-
MAPK Pathway : The TAK1 complex also activates mitogen-activated protein kinases (MAPKs), including JNK and p38.
-
-
IRF5 Activation : Parallel to NF-κB activation, the MyD88 pathway also leads to the activation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in TLR8 signaling.[2]
-
Transcriptional Response : Once in the nucleus, transcription factors NF-κB, AP-1 (activated by MAPKs), and IRF5 bind to the promoter regions of target genes, driving the expression and secretion of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-12, and Type I interferons.[1][2][3]
Section 3: Quantitative Biological Activity
The functional consequence of TLR8 activation by this compound has been quantified through in vitro assays using human peripheral blood mononuclear cells (hPBMCs). The data demonstrates a potent, dose-dependent induction of key Th1-polarizing and pro-inflammatory cytokines.
| Cytokine Induced (in hPBMCs) | EC50 Value (nM) | Reference |
| IL-12p40 | 26 | [10][11] |
| IFN-γ | 29 | [10][11] |
| TNF-α | 105 | [10][11] |
| IFN-α | 2800 | [10][11] |
The potent induction of IL-12 and IFN-γ, coupled with a higher EC50 for IFN-α, is characteristic of a strong TLR8-mediated response, which is crucial for driving cell-mediated immunity.
Section 4: Detailed Experimental Protocols
Characterizing the activity of TLR8 agonists requires robust and reproducible in vitro assays. The following are standard protocols used to evaluate compounds like this compound.
Protocol 1: NF-κB Reporter Gene Assay in HEK-Blue™ hTLR8 Cells
This assay quantifies TLR8 activation by measuring the activity of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB-inducible promoter.[15][16]
-
Materials :
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
DMEM with 10% heat-inactivated FBS, selective antibiotics
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
96-well flat-bottom plates
-
Spectrophotometer (620 nm)
-
-
Procedure :
-
Cell Seeding : Culture HEK-Blue™ hTLR8 cells according to the manufacturer's protocol. On the day of the experiment, resuspend cells in fresh medium and seed 180 µL into a 96-well plate at a density of ~50,000 cells per well.[15]
-
Agonist Stimulation : Prepare serial dilutions of this compound. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).[15]
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[15]
-
SEAP Detection : Transfer 40 µL of supernatant from each well to a new 96-well plate. Add 160 µL of pre-warmed HEK-Blue™ Detection medium to each well.[15]
-
Measurement : Incubate at 37°C for 1-3 hours, or until a color change is apparent. Measure the optical density (OD) at 620 nm.[15]
-
-
Data Analysis : Subtract the OD of the vehicle control from all readings. Plot the normalized OD values against the logarithm of the agonist concentration and calculate the EC50 value using a four-parameter logistic curve fit.[15]
Protocol 2: Cytokine Production Assay in Human PBMCs
This assay directly measures the physiological output of TLR8 activation in primary immune cells.
-
Materials :
-
Ficoll-Paque for density gradient centrifugation
-
Freshly isolated human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
96-well round-bottom plates
-
ELISA or multiplex bead array kits for TNF-α, IL-12, etc.
-
-
Procedure :
-
PBMC Isolation : Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[15] Wash and resuspend the cells in complete RPMI medium.
-
Cell Seeding : Adjust cell density to 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (100,000 cells/well).[15]
-
Agonist Stimulation : Add 100 µL of 2x concentrated serial dilutions of this compound or controls to the wells.[15]
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[15]
-
Supernatant Collection : Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.[15][17]
-
-
Data Analysis : Quantify cytokine concentrations using ELISA or a multiplex assay according to the manufacturer's protocol. Calculate EC50 values for the induction of each cytokine as described above.
Section 5: Applications in Research and Drug Development
The development of potent and selective TLR8 agonists like this compound is driven by their therapeutic potential.
-
Vaccine Adjuvants : TLR8 activation in dendritic cells and monocytes promotes a Th1-biased immune response, characterized by the production of IL-12 and IFN-γ.[8][13] This is highly desirable for vaccines against intracellular pathogens and for therapeutic cancer vaccines, as it enhances cell-mediated immunity.[8][18]
-
Cancer Immunotherapy : By activating myeloid cells in the tumor microenvironment, TLR8 agonists can help reverse the immunosuppressive state, promote the differentiation of monocytes into potent antigen-presenting cells (APCs), and enhance anti-tumor T cell responses.[4][5][19] They hold promise both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors.[5][19]
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that functions by selectively activating the TLR8 receptor in endosomes. This activation triggers the MyD88-dependent signaling pathway, leading to the nuclear translocation of NF-κB and IRF5 and the subsequent production of a Th1-polarizing cytokine milieu. Its high potency and selectivity, combined with a well-understood mechanism of action, make it a valuable asset for advancing the fields of vaccinology and immuno-oncology.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 3. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 5. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. license.umn.edu [license.umn.edu]
- 8. Adaptive Immune Response Stimulated with TLR8 and Dual TLR7/TLR8 Agonists - Technology Commercialization [license.umn.edu]
- 9. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TLR8 agonist 2 - Immunomart [immunomart.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TLR Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
TLR8 Agonist 2 Hydrochloride: A Deep Dive into Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, is a key player in the innate immune system's response to single-stranded RNA (ssRNA), particularly from viral and bacterial pathogens. Its activation triggers a cascade of downstream signaling events, culminating in the production of a robust pro-inflammatory and Th1-polarizing cytokine response. TLR8 agonists, such as the potent and selective TLR8 agonist 2 hydrochloride, are therefore of significant interest as vaccine adjuvants and immunomodulatory agents in various therapeutic areas, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways
Activation of TLR8 by this compound initiates a signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway can be broadly divided into three major downstream branches: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Interferon Regulatory Factor (IRF) pathway.
MyD88-Dependent Pathway
Upon ligand binding within the endosome, TLR8 undergoes a conformational change, leading to the recruitment of the TIR domain-containing adaptor protein, MyD88. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. TRAF6 then activates TGF-β-activated kinase 1 (TAK1), which serves as a crucial node, branching out to activate the NF-κB and MAPK pathways.
Caption: this compound downstream signaling pathway.
The canonical NF-κB pathway is a central axis of TLR8 signaling. Activated TAK1 phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB heterodimer (typically p50/p65). Freed from inhibition, NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
The MAPK pathway is also initiated by TAK1, which activates MAPK kinases (MKKs) such as MKK3 and MKK6. These MKKs then dually phosphorylate and activate p38 MAPK and c-Jun N-terminal kinase (JNK). Activated p38 and JNK phosphorylate various transcription factors, including Activator Protein-1 (AP-1), which then translocates to the nucleus to induce the expression of pro-inflammatory genes, often in concert with NF-κB.
TLR8 activation leads to the robust induction of Interferon Regulatory Factor 5 (IRF5) and, to a lesser extent, IRF7. TRAF6 is implicated in the activation of IRF5, which is crucial for the production of IL-12 and Type I interferons like IFN-β. MyD88 can also directly interact with and activate IRF7. Upon activation, these IRFs dimerize and translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoters of target genes, leading to the transcription of Type I interferons and contributing to the Th1-polarizing cytokine milieu.
Quantitative Data Presentation
The potency of this compound has been characterized by its half-maximal effective concentration (EC50) for receptor activation and for the induction of key downstream cytokines in human peripheral blood mononuclear cells (hPBMCs).
| Parameter | Value | Cell System |
| hTLR8 EC50 | 3 nM | Human TLR8 expressing cells |
| TNF-α EC50 | 105 nM | hPBMC |
| IL-12p40 EC50 | 26 nM | hPBMC |
| IFN-γ EC50 | 29 nM | hPBMC |
| IFN-α EC50 | 2800 nM | hPBMC |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Cytokine Release Assay in Human PBMCs by ELISA
This protocol details the measurement of cytokines released from hPBMCs following stimulation with this compound.
Caption: Experimental workflow for cytokine measurement by ELISA.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound
-
96-well cell culture plates
-
Human TNF-α, IL-12p40, IFN-γ, and IFN-α ELISA kits
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Wash the isolated PBMCs twice with RPMI-1640 medium. Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of a 96-well flat-bottom cell culture plate.
-
Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted agonist to the respective wells. For the negative control, add 100 µL of medium only.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.
-
ELISA: Perform the ELISA for the desired cytokines (TNF-α, IL-12p40, IFN-γ, IFN-α) according to the manufacturer's instructions. This typically involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 2: Whole Blood Cytokine Release Assay
This assay provides a more physiologically relevant system by maintaining the complex cellular and soluble components of blood.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes
-
RPMI-1640 medium
-
This compound
-
96-well deep-well plates
-
Human cytokine ELISA kits
-
Microplate reader
Procedure:
-
Blood Dilution: Within 2 hours of collection, dilute the whole blood 1:1 with pre-warmed RPMI-1640 medium.
-
Assay Setup: In a 96-well deep-well plate, add 25 µL of 10x concentrated this compound dilutions.
-
Stimulation: Add 225 µL of the diluted whole blood to each well. Mix gently by pipetting.
-
Incubation: Incubate the plate overnight (18-24 hours) at 37°C with 5% CO2.
-
Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the plasma supernatant.
-
ELISA: Measure cytokine concentrations in the plasma samples using ELISA as described in Protocol 1. Plasma samples may require further dilution in the assay buffer provided with the ELISA kit.
Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation and IκBα Degradation
This protocol is for detecting the activation of the MAPK and NF-κB pathways in monocytes.
Caption: Western blot workflow for signaling protein analysis.
Materials:
-
Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes
-
Appropriate cell culture medium
-
This compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-IκBα, anti-total p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed monocytes (e.g., 2 x 10^6 cells per well in a 6-well plate). If applicable, serum-starve the cells for 4-6 hours. Treat the cells with an effective concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p38 signal to total p38 and the IκBα signal to the loading control (β-actin) to determine changes in phosphorylation and degradation, respectively.
Conclusion
This compound potently activates human TLR8, leading to the initiation of a MyD88-dependent signaling cascade that robustly engages the NF-κB, MAPK, and IRF pathways. This comprehensive activation profile results in the production of a strong Th1-polarizing cytokine response, highlighting its potential as a powerful immunomodulatory agent. The data and protocols presented in this guide offer a foundational framework for researchers and drug developers to further explore the therapeutic applications of TLR8 agonists.
TLR8 Agonist 2 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA viruses and triggering a potent immune response. As such, agonists of TLR8 have emerged as promising candidates for vaccine adjuvants and cancer immunotherapies. This technical guide provides an in-depth overview of TLR8 agonist 2 hydrochloride, a potent and selective small molecule activator of human TLR8. This document details its mechanism of action, provides comprehensive experimental protocols for its characterization, and presents key quantitative data to facilitate its application in research and drug development.
Introduction
Toll-like receptor 8 (TLR8), a member of the Toll-like receptor family of pattern recognition receptors, is primarily expressed in the endosomes of myeloid cells, including monocytes, macrophages, and myeloid dendritic cells. Its activation by pathogen-associated molecular patterns, specifically single-stranded RNA (ssRNA), initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, thereby bridging the innate and adaptive immune responses.
This compound is a synthetic small molecule designed to specifically activate human TLR8. Its high potency and selectivity make it a valuable tool for elucidating the role of TLR8 in immune activation and for preclinical evaluation as a potential immunotherapeutic agent.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C16H22N8.xHCl[1] |
| CAS Number | 2412937-65-4[1] |
| Molecular Weight | 326.40 (free base) |
Mechanism of Action: The TLR8 Signaling Pathway
Upon binding to TLR8 within the endosomal compartment, this compound induces a conformational change in the receptor, leading to its dimerization. This event initiates a downstream signaling cascade predominantly through the Myeloid Differentiation Primary Response 88 (MyD88)-dependent pathway.
The key steps in the TLR8 signaling pathway are:
-
Recruitment of MyD88: The dimerized TLR8 receptor recruits the adaptor protein MyD88.
-
Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinase 4 (IRAK4) and IRAK1, forming a complex known as the Myddosome.
-
Activation of TRAF6: This leads to the activation of TNF receptor-associated factor 6 (TRAF6).
-
Activation of Downstream Kinases: TRAF6 activates transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38.
-
Activation of Transcription Factors: The IKK complex phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB. Concurrently, TLR8 signaling can also lead to the activation of Interferon Regulatory Factor 5 (IRF5).
-
Gene Expression: Nuclear NF-κB and IRF5 drive the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-12), chemokines, and type I interferons.
Interestingly, TLR8-mediated NF-κB and JNK activation has been shown to be TAK1-independent and MEKK3-dependent in some contexts.
Caption: TLR8 Signaling Pathway initiated by this compound.
Quantitative Data
In Vitro Potency and Selectivity
| Parameter | Cell Line/System | Value | Reference |
| hTLR8 EC50 | HEK-Blue™ hTLR8 cells | 3 nM | [1] |
| hTLR7 EC50 | HEK-Blue™ hTLR7 cells | 33.33 µM | [1] |
Cytokine Induction in Human PBMCs
| Cytokine | EC50 (nM) | Reference |
| TNF-α | 105 | [1] |
| IL-12p40 | 26 | [1] |
| IFN-γ | 29 | [1] |
| IFN-α | 2800 | [1] |
In Vivo Pharmacokinetics in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Reference |
| T1/2 (h) | 0.25 | 0.5 | [1] |
| AUClast (ng/mL*hr) | 450 | 624 | [1] |
| Oral Bioavailability (%F) | - | 27.7 | [1] |
Experimental Protocols
In Vitro Human PBMC Stimulation and Cytokine Analysis
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) to measure the induction of cytokines.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
96-well cell culture plates
-
ELISA or multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-12)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plating: Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.
HEK-Blue™ hTLR8 Reporter Gene Assay
This assay utilizes a HEK293 cell line stably expressing human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Growth medium (DMEM with 10% FBS, 100 µg/ml Normocin™, and appropriate selection antibiotics)
-
This compound
-
96-well flat-bottom plates
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR8 cells in growth medium.
-
Assay Plate Preparation: Prepare serial dilutions of this compound in growth medium. Add 20 µL of each dilution to the wells of a 96-well plate.
-
Cell Stimulation: Resuspend HEK-Blue™ hTLR8 cells in HEK-Blue™ Detection medium at a concentration of approximately 2.8 x 10^5 cells/mL. Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Monitor the color change of the HEK-Blue™ Detection medium. Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel TLR8 agonist.
Caption: A representative experimental workflow for the evaluation of a TLR8 agonist.
Conclusion
This compound is a valuable research tool for investigating the intricacies of the TLR8-mediated immune response. Its high potency and selectivity for human TLR8, coupled with the detailed protocols provided in this guide, will enable researchers to conduct robust in vitro and in vivo studies. The quantitative data presented herein serves as a benchmark for experimental design and data interpretation, facilitating the advancement of novel immunotherapies targeting TLR8.
References
A Technical Guide to the Discovery and Synthesis of a Representative TLR8 Agagonist: VTX-2337 (Motolimod)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of VTX-2337 (motolimod), a selective Toll-like receptor 8 (TLR8) agonist. VTX-2337 serves as a prime example of a small molecule immunomodulator developed for therapeutic applications, particularly in oncology.
Introduction to TLR8 Agonists
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Human TLR8, located in the endosomes of immune cells such as monocytes, macrophages, and myeloid dendritic cells, is activated by single-stranded RNA viruses. The activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the enhancement of cellular immune responses, making it an attractive target for the development of immunotherapies.
VTX-2337 (motolimod) is a potent and selective small-molecule agonist of TLR8 that has been investigated for its potential in cancer immunotherapy.[1][2] It is designed to stimulate the innate immune system to recognize and attack cancer cells.[3]
Discovery and Development
VTX-2337 was developed as a selective TLR8 agonist to harness the therapeutic potential of this receptor in oncology.[4] The goal was to create a molecule that could effectively activate myeloid dendritic cells and monocytes, leading to the production of Th1-polarizing cytokines and enhanced natural killer (NK) cell activity.[3][5] VTX-2337 emerged from these efforts as a promising clinical candidate.[4]
Synthesis
While the precise, step-by-step synthesis of VTX-2337 is proprietary, the general synthesis of related 2-aminobenzazepine derivatives has been described in the patent literature. The following is a representative synthetic scheme.
Disclaimer: The following is a generalized, representative synthesis and may not reflect the exact manufacturing process of VTX-2337.
A plausible synthetic route would involve the construction of the core 2-aminobenzazepine ring system, followed by the attachment of the side chains. This could be achieved through a multi-step process involving standard organic chemistry reactions such as nucleophilic substitution, cross-coupling reactions (e.g., Suzuki or Stille coupling), and amide bond formation. The final step would likely involve salt formation with hydrochloric acid to produce the hydrochloride salt.
Mechanism of Action and Signaling Pathway
VTX-2337 selectively binds to and activates TLR8 within the endosomal compartments of immune cells.[2][6] This activation initiates a downstream signaling cascade primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[7] Activated NF-κB then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12).[5][8]
Furthermore, VTX-2337 has been shown to activate the NLRP3 inflammasome, leading to the maturation and secretion of IL-1β and IL-18.[9] These cytokines, in turn, can further enhance the activation and cytotoxic function of NK cells.[9]
Caption: TLR8 signaling pathway activated by VTX-2337.
Quantitative Data
The biological activity of VTX-2337 has been characterized in various in vitro and in vivo systems. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of VTX-2337
| Assay | Cell Type | Parameter | Value | Reference |
| TLR8 Activation | HEK293 cells | EC50 | ~100 nM | [2][5][10][11][12] |
| TNF-α Production | Human PBMCs | EC50 | 140 ± 30 nM | [10][11] |
| IL-12 Production | Human PBMCs | EC50 | 120 ± 30 nM | [10][11] |
| MIP-1β Induction | Human PBMCs | EC50 | 60 nM | [10] |
| TLR7 Activation | HEK293 cells | EC50 | 19.8 µM | [13] |
| Cytotoxicity | Not specified | CC50 | > 50 µM | [13] |
Table 2: In Vivo and Clinical Data for VTX-2337
| Study Type | Species | Dose | Observed Effect | Reference |
| In Vivo | Cynomolgus Monkey | 1 or 10 mg/kg (subcutaneous) | Induction of IL-1β and IL-18 | [2] |
| Phase 1 Clinical Trial | Human (advanced solid tumors) | ≥0.4 mg/m² | Increased plasma levels of G-CSF, MCP-1, MIP-1β, and TNF-α | [14][15] |
| Phase 1b Clinical Trial | Human (SCCHN) | 3.0 mg/m² (MTD) | Significant increases in plasma G-CSF, IL-6, MIP-1β, and MCP-1 | [16] |
Experimental Protocols
The following are representative protocols for the in vitro evaluation of TLR8 agonists like VTX-2337.
HEK-Blue™ TLR8 Reporter Gene Assay
This assay is used to determine the potency of a TLR8 agonist by measuring the activation of the NF-κB signaling pathway.
-
Cell Culture: Culture HEK-Blue™ hTLR8 cells (InvivoGen) according to the manufacturer's instructions. These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
-
Assay Preparation:
-
Prepare serial dilutions of VTX-2337 hydrochloride and a positive control (e.g., R848) in cell culture medium.
-
Seed the HEK-Blue™ hTLR8 cells into a 96-well plate at a density of approximately 50,000 cells per well.
-
-
Cell Stimulation: Add the diluted compounds to the respective wells and incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[7]
-
SEAP Detection:
-
Collect the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.
-
Incubate at 37°C for 1-3 hours.[7]
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Plot the OD values against the log of the agonist concentration and calculate the EC50 value using a non-linear regression curve fit.[7]
-
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a TLR8 agonist to induce the production of cytokines from primary human immune cells.
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10⁶ cells/mL.
-
Cell Stimulation:
-
Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Add 100 µL of 2x concentrated serial dilutions of VTX-2337 hydrochloride or a vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[7]
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-12) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
Data Analysis: Plot the cytokine concentrations against the log of the agonist concentration to generate dose-response curves and calculate EC50 values.
Caption: General experimental workflow for in vitro testing of VTX-2337.
Conclusion
VTX-2337 (motolimod) is a well-characterized, selective TLR8 agonist that has demonstrated potent immunostimulatory activity in both preclinical and clinical settings. Its ability to induce a robust, Th1-polarizing immune response underscores the therapeutic potential of targeting TLR8 for the treatment of cancer and other diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of immunology and immunotherapy.
References
- 1. Motolimod - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Motolimod effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative Development of a TLR8 Agonist for Ovarian Cancer Chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A phase I dose-finding study of the novel Toll-like receptor 8 agonist VTX-2337 in adult subjects with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Role of TLR8 Agonist 2 Hydrochloride in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of TLR8 agonist 2 hydrochloride, a potent and selective small molecule activator of Toll-like receptor 8 (TLR8). It details the compound's mechanism of action within the innate immune system, presents key quantitative data, and outlines detailed experimental protocols for its characterization. This document serves as a comprehensive resource for professionals engaged in immunology research and the development of novel immunomodulatory therapeutics.
Introduction to TLR8 and Innate Immunity
Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, functioning as an endosomal pattern recognition receptor (PRR).[1][2] Primarily expressed in myeloid cells such as monocytes, macrophages, and dendritic cells, TLR8 is responsible for detecting single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1][3][4] Upon activation, TLR8 initiates a robust signaling cascade that results in the production of pro-inflammatory cytokines and Type I interferons, orchestrating a powerful immune response.[3][5] TLR8 agonists are therefore of significant interest as potential vaccine adjuvants and cancer immunotherapy agents.[1][6][7] this compound is a highly potent and selective research tool used to investigate and modulate this pathway.[8][9]
Mechanism of Action: The TLR8 Signaling Pathway
This compound activates the innate immune response through the MyD88-dependent signaling pathway.[1][10][11] The process begins when the agonist binds to TLR8 within the endosome, inducing the receptor to dimerize. This conformational change facilitates the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1]
MyD88 then initiates a downstream signaling cascade by recruiting and activating IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[1][11] The activated IRAK complex associates with TNF receptor-associated factor 6 (TRAF6), which in turn activates the TAK1 complex.[1][3] This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation.[5] The release of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) allows it to translocate to the nucleus, where it drives the transcription of genes encoding key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[1][3][12]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize this quantitative data, providing a comparative perspective with other well-known TLR agonists.
Data Presentation
Table 1: Potency and Selectivity of this compound and Other TLR Agonists
This table outlines the half-maximal effective concentration (EC₅₀) of various agonists on human TLR8 and TLR7, highlighting the selectivity profile of each compound.
| Agonist | Target(s) | hTLR8 EC₅₀ | hTLR7 EC₅₀ | Selectivity |
| This compound | TLR8 | 3 nM [8][9] | 33.33 µM [8] | Selective for TLR8 |
| DN052 | TLR8 | 6.7 nM[13][14] | >50 µM[15] | Selective for TLR8 |
| Motolimod (VTX-2337) | TLR8 | ~100 nM[13][16] | - | Selective for TLR8 |
| Resiquimod (R848) | TLR7/8 | 5.12 µM[15] | - | Dual Agonist |
| EC₅₀ values can vary depending on the specific assay conditions. |
Table 2: Cytokine Induction Profile of this compound in Human PBMCs
This table details the EC₅₀ values for the induction of key cytokines in human peripheral blood mononuclear cells (hPBMCs) following stimulation with TLR8 agonist 2.
| Cytokine | EC₅₀ (in hPBMCs) | Key Immune Function |
| IL-12p40 | 26 nM [8][17] | Th1 polarization, activation of NK and T cells |
| IFN-γ | 29 nM [8][17] | Macrophage activation, antiviral and antitumor activity |
| TNF-α | 105 nM [8][17] | Pro-inflammatory response, apoptosis, anti-tumor activity |
| IFN-α | 2800 nM [8][17] | Potent antiviral activity, activation of dendritic cells |
Experimental Protocols
The following are detailed methodologies for the in vitro characterization of this compound.
Protocol 1: TLR8 Reporter Assay in HEK-Blue™ Cells
This assay is used to determine the potency and selectivity of the agonist by measuring the activation of the NF-κB pathway.[1][6]
Materials:
-
HEK-Blue™ hTLR8 cells (and hTLR7 for selectivity)
-
HEK-Blue™ Detection medium
-
This compound
-
Positive Control: R848 (Resiquimod)[1]
-
Vehicle Control: DMSO or PBS[1]
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR8 cells in growth medium supplemented with selection antibiotics as per the manufacturer's instructions.[1]
-
Cell Seeding: On the day of the experiment, harvest cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium. Seed 180 µL of the cell suspension into a 96-well plate at a density of 2.5 x 10⁴ to 5 x 10⁴ cells/well.[5]
-
Agonist Stimulation: Prepare serial dilutions of this compound. Add 20 µL of the agonist dilutions, positive control, or vehicle control to the appropriate wells.[5]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[1][5]
-
Data Acquisition: Measure the secreted embryonic alkaline phosphatase (SEAP) activity by reading the optical density of the plate at 620-655 nm using a spectrophotometer.
-
Analysis: Calculate the EC₅₀ value by plotting the absorbance against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cytokine Induction Assay in Human PBMCs
This functional assay quantifies the production of downstream cytokines in primary human immune cells.[1]
Materials:
-
Ficoll-Paque density gradient medium
-
Heparinized whole blood from healthy donors
-
Complete RPMI-1640 medium
-
This compound
-
96-well round-bottom plates
-
ELISA or multiplex bead array kits (for TNF-α, IL-12, etc.)
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[5]
-
Cell Plating: Wash and resuspend the isolated PBMCs in complete RPMI medium. Add 100 µL of the PBMC suspension (at 1 x 10⁶ cells/mL) to each well of a 96-well round-bottom plate.[1]
-
Agonist Stimulation: Add 100 µL of 2x concentrated serial dilutions of this compound or vehicle control to the wells.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[1][5]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.[1]
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-12, and other cytokines in the supernatants using ELISA or a multiplex bead array assay, following the manufacturer’s instructions.[1]
Experimental Workflow Visualization
The following diagram illustrates the integrated workflow for the in vitro characterization of a novel TLR8 agonist.
Conclusion
This compound is a valuable tool for dissecting the complexities of the innate immune system. Its high potency and selectivity for human TLR8 enable precise activation of the MyD88-dependent signaling pathway, leading to a robust, Th1-polarizing cytokine response characterized by high levels of IL-12 and TNF-α. The detailed protocols and quantitative data provided in this guide offer a solid framework for researchers and drug developers to utilize this compound effectively in the pursuit of novel immunotherapies and vaccine adjuvants.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TLR8 agonist 2 - Immunomart [immunomart.com]
- 10. researchgate.net [researchgate.net]
- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a novel TLR8 agonist for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Activation of the NF-κB Pathway by TLR8 Agonist 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Toll-like Receptor 8 (TLR8) activation by the potent and selective small molecule, TLR8 agonist 2 hydrochloride. It details the downstream nuclear factor-kappa B (NF-κB) signaling pathway, presents key quantitative data, and offers comprehensive experimental protocols for studying this interaction.
Introduction
Toll-like Receptor 8 (TLR8) is a critical pattern recognition receptor of the innate immune system, primarily expressed in the endosomes of myeloid cells like monocytes, macrophages, and dendritic cells.[1] It plays a vital role in host defense by recognizing single-stranded RNA (ssRNA), a common molecular signature of viral pathogens.[1][2] Upon activation, TLR8 initiates a robust signaling cascade that leads to the production of pro-inflammatory cytokines, positioning it as a compelling therapeutic target for vaccine adjuvants and immunotherapies.[1][3] this compound is a highly potent and selective agonist for human TLR8, making it a valuable tool for research and potential drug development.[4][5]
The TLR8-NF-κB Signaling Pathway
The activation of NF-κB by TLR8 agonists is predominantly mediated through the Myeloid Differentiation Primary Response 88 (MyD88)-dependent pathway.[2][6][7][8][9] This signaling cascade is a phylogenetically conserved paradigm in innate immunity.[10]
The process unfolds as follows:
-
Ligand Recognition: this compound binds to TLR8 within the endosomal compartment, inducing a conformational change that promotes receptor dimerization.[1]
-
Adaptor Recruitment: The dimerized TLR8 receptor recruits the adaptor protein MyD88 via homophilic interactions between their Toll/Interleukin-1 Receptor (TIR) domains.[10][11]
-
Kinase Cascade: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[1][11] The activated IRAK complex then associates with TNF receptor-associated factor 6 (TRAF6).[6][11]
-
IKK Complex Activation: TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which in turn phosphorylates and activates the IκB kinase (IKK) complex.[7][12]
-
NF-κB Translocation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50) from cytoplasmic sequestration.[10][13]
-
Gene Transcription: The freed NF-κB translocates to the nucleus, where it binds to κB sites on the promoters of target genes, driving the transcription of various pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6.[1][2][3]
Quantitative Data Presentation
The activity of this compound has been characterized by its high potency and selectivity for human TLR8, as well as its ability to induce a robust, Th1-polarizing cytokine response.
Table 1: Potency and Selectivity of this compound [4][5]
| Target | Agonist | EC₅₀ (Half-maximal Effective Concentration) | Selectivity (TLR7/TLR8) |
| Human TLR8 | This compound | 3 nM | \multirow{2}{*}{~11,111-fold} |
| Human TLR7 | This compound | 33.33 µM |
EC₅₀ values determined using NF-κB reporter gene assays in HEK293 cells expressing the respective human TLR.
Table 2: Cytokine Induction Profile of this compound in Human PBMCs [4]
| Cytokine | EC₅₀ for Induction |
| TNF-α | 105 nM |
| IL-12p40 | 26 nM |
| IFN-γ | 29 nM |
| IFN-α | 2800 nM |
Data derived from stimulation of human peripheral blood mononuclear cells (PBMCs). The potent induction of IL-12 and IFN-γ with weak induction of IFN-α is characteristic of a selective TLR8 agonist.[14]
Experimental Protocols
Detailed methodologies are provided for key experiments used to characterize the activation of the NF-κB pathway by TLR8 agonists.
Protocol 1: NF-κB Reporter Gene Assay
This assay is a standard method to quantify the activation of the NF-κB signaling pathway in a high-throughput format.[15][16][17]
Methodology:
-
Cell Seeding: Culture HEK293 cells stably expressing human TLR8 and an NF-κB-luciferase or SEAP (Secreted Embryonic Alkaline Phosphatase) reporter construct. Seed cells at a density of 35,000-50,000 cells/well in 90 µL of assay medium into a 96-well white, opaque-bottom plate.[16][17] Incubate overnight (~16 hours) at 37°C with 5% CO₂.[17]
-
Agonist Stimulation: Prepare 10x concentrated serial dilutions of this compound in assay medium. Add 10 µL of the dilutions to the appropriate wells.[16][17] Include a known TLR8 agonist (e.g., CL097 or R848) as a positive control and vehicle (e.g., DMSO) as an unstimulated negative control.[15][17]
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO₂.[15][16][18] The optimal time may vary depending on the reporter system.
-
Signal Detection:
-
For Luciferase: Equilibrate the plate and a luciferase detection reagent (e.g., ONE-Step™ Luciferase System) to room temperature. Add 100 µL of the reagent to each well, incubate for 10-15 minutes on an orbital shaker, and measure luminescence with a plate luminometer.[16][17]
-
For SEAP: Collect 40 µL of supernatant and transfer to a new plate. Add 160 µL of a detection medium (e.g., HEK-Blue™ Detection). Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm.[14][15]
-
-
Data Analysis: Subtract the background signal from all readings. Plot the normalized signal against the log of the agonist concentration and use a non-linear regression (four-parameter logistic) curve fit to determine the EC₅₀ value.[15]
Protocol 2: Cytokine Production Analysis in Human PBMCs
This protocol measures the functional outcome of TLR8 activation by quantifying the secretion of key cytokines from primary human immune cells.[14][19][20]
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.[14]
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and antibiotics) and plate in a 96-well plate at a density of 2 x 10⁵ to 1 x 10⁶ cells per well.[14][16]
-
Stimulation: Add this compound at various concentrations to the wells. Include positive (e.g., R848) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant without disturbing the cell pellet.[16] Store supernatants at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-12, IL-6, IFN-γ) in the supernatants using a commercial ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.[14][19]
Protocol 3: NF-κB (p65) Nuclear Translocation by Immunofluorescence Microscopy
This imaging-based assay provides direct visual evidence of NF-κB activation by quantifying its movement from the cytoplasm to the nucleus.[13][21][22][23]
Methodology:
-
Cell Culture: Seed TLR8-expressing cells (e.g., primary human macrophages or THP-1 monocytes) on glass coverslips in a 24-well plate and allow them to adhere.[22]
-
Stimulation: Treat cells with this compound for a predetermined time (e.g., 30-60 minutes). Include an unstimulated control.
-
Fixation and Permeabilization: Aspirate the medium and wash with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes.[22] Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[22]
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[22]
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit (e.g., rabbit anti-p65) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[13][22]
-
Secondary Antibody Staining: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.[22]
-
Nuclear Counterstaining: Wash the cells again and incubate with a nuclear stain such as DAPI for 5 minutes.[22]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a confocal or high-content fluorescence microscope.[23][24]
-
Image Analysis: Use image analysis software (e.g., ImageJ) to define nuclear and cytoplasmic regions of interest (ROIs) based on the DAPI and cell morphology. Quantify the mean fluorescence intensity of p65 staining in each compartment and calculate the nuclear-to-cytoplasmic intensity ratio to measure translocation.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TLR8 agonist 2 - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TLR MyD88-dependent signaling: Significance and symbolism [wisdomlib.org]
- 9. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 10. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytokine profile and induction of T helper type 17 and regulatory T cells by human peripheral mononuclear cells after microbial exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 23. e-century.us [e-century.us]
- 24. researchgate.net [researchgate.net]
TLR8 Agonist 2 Hydrochloride: A Deep Dive into Myeloid Cell Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, primarily expressed in the endosomes of myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). As a pattern recognition receptor, TLR8 plays a vital role in detecting single-stranded RNA (ssRNA) viruses. Its activation triggers a potent downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and the upregulation of co-stimulatory molecules. This orchestration of the innate immune response makes TLR8 a highly attractive target for therapeutic intervention in infectious diseases and oncology.
TLR8 agonist 2 hydrochloride, also known as Motolimod (VTX-2337), is a potent and selective small-molecule agonist of TLR8. It has been the subject of extensive preclinical and clinical investigation for its ability to robustly activate myeloid cells and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the effects of this compound on myeloid cell activation, detailing the underlying signaling pathways, quantitative cellular responses, and key experimental methodologies.
Core Mechanism of Action: The TLR8 Signaling Pathway
Upon binding to TLR8 in the endosome, this compound initiates a signaling cascade predominantly through the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein. This leads to the formation of a "Myddosome" complex, recruiting and activating Interleukin-1 Receptor-Associated Kinases (IRAKs), such as IRAK4 and IRAK1. Subsequently, TNF Receptor-Associated Factor 6 (TRAF6) is recruited and activated, which in turn activates the TAK1 complex. This cascade culminates in the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). The liberated Nuclear Factor-kappa B (NF-κB) then translocates to the nucleus, where it drives the transcription of a wide array of pro-inflammatory genes.
In parallel, TLR8 activation can also lead to the activation of the NLRP3 inflammasome, a multi-protein complex that facilitates the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.
TLR8 agonist-induced MyD88-dependent signaling pathway.
Quantitative Data on Myeloid Cell Activation
The activation of human myeloid cells by this compound results in a robust and dose-dependent cellular response, characterized by the production of key cytokines and the upregulation of cell surface markers critical for antigen presentation.
Cytokine and Chemokine Production
The following table summarizes the effective concentration (EC50) for the production of various cytokines and chemokines from human peripheral blood mononuclear cells (PBMCs) stimulated with this compound (Motolimod/VTX-2337). Monocytes and mDCs are the primary responders to TLR8 agonism within the PBMC population.
| Cytokine/Chemokine | This compound (VTX-2337) EC50 (nM) | Reference |
| TNF-α | 140 ± 30 | [1] |
| IL-12p70 | 120 ± 30 | [1] |
| IL-12p40 | 26 | [2] |
| IFN-γ | 29 | [2] |
| IFN-α | 2800 | [2] |
| MIP-1β | 60 | [1] |
EC50: Half-maximal effective concentration. Data are representative of typical findings.
Further studies have demonstrated that stimulation of PBMCs with VTX-2337 at a concentration of 1600 nM leads to a significant production of a broad range of inflammatory mediators, including G-CSF, IL-1α, IL-1β, IL-6, MIP-1α, and MIP-1β.[3]
Upregulation of Cell Surface Markers
TLR8 activation drives the maturation of myeloid cells, characterized by the increased surface expression of co-stimulatory molecules necessary for effective antigen presentation to T cells.
| Cell Surface Marker | Myeloid Cell Type | Effect of this compound (Motolimod) | Reference |
| CD86 | CD14+ Monocytes, CD11c+ Myeloid Cells | Upregulation | [3] |
| CD40 | CD11b+ and CD11c+ Myeloid Cells in vivo | Increased Frequency of Expression | [3] |
These findings are consistent with the broader understanding that TLR8 agonists promote a mature, antigen-presenting phenotype in myeloid cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on myeloid cells.
Experimental Workflow for In Vitro Myeloid Cell Activation
General workflow for assessing TLR8 agonist activity on PBMCs.
Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Analysis
1. PBMC Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood (e.g., buffy coats or whole blood) using Ficoll-Paque density gradient centrifugation according to standard laboratory procedures.
-
Wash the isolated PBMCs twice with sterile Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.
2. Cell Stimulation:
-
Plate 1 mL of the PBMC suspension (1 x 10^6 cells) per well in a 24-well tissue culture plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range for generating a dose-response curve is 1 nM to 10 µM.
-
Add the diluted agonist to the respective wells. Include an unstimulated control (vehicle, e.g., DMSO or PBS) and a positive control (e.g., another known TLR agonist like R848).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
3. Supernatant Collection:
-
After incubation, centrifuge the plate at 300-400 x g for 5-10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatants and transfer them to sterile microcentrifuge tubes.
-
Store the supernatants at -80°C until analysis.
4. Cytokine Quantification:
-
Thaw the supernatants on ice.
-
Quantify the concentration of cytokines of interest (e.g., TNF-α, IL-12p70, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array - CBA) according to the manufacturer's instructions.
Protocol 2: Flow Cytometry for Myeloid Cell Activation Markers
1. Cell Stimulation:
-
Follow steps 1 and 2 from the cytokine analysis protocol. An 18-24 hour stimulation period is generally sufficient for the upregulation of co-stimulatory molecules.
2. Cell Harvesting and Staining:
-
After the stimulation period, gently resuspend the cells in each well and transfer them to FACS tubes.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells once with cold FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
To block non-specific antibody binding, add Human Fc Block and incubate for 10 minutes at 4°C.
-
Without washing, add a pre-titrated cocktail of fluorochrome-conjugated antibodies for cell surface markers. A typical panel for myeloid cell activation would include:
-
A monocyte marker (e.g., anti-CD14)
-
Activation markers (e.g., anti-CD80, anti-CD86, anti-CD40, anti-HLA-DR)
-
A viability dye to exclude dead cells from the analysis.
-
-
Incubate for 30 minutes at 4°C in the dark.
3. Data Acquisition and Analysis:
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on viable singlet cells, then identify the monocyte population based on CD14 expression. Analyze the expression levels (Mean Fluorescence Intensity - MFI) and percentage of positive cells for the activation markers (CD80, CD86, etc.) on the gated monocyte population.
Conclusion
This compound (Motolimod/VTX-2337) is a potent and selective activator of human myeloid cells. Its mechanism of action, centered on the MyD88-dependent signaling pathway, leads to a robust pro-inflammatory response characterized by the secretion of Th1-polarizing cytokines and the upregulation of co-stimulatory molecules essential for antigen presentation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers working to harness the therapeutic potential of TLR8 agonism. The ability of this compound to effectively engage and activate the innate immune system underscores its promise as a valuable component of next-generation immunotherapies.
References
- 1. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remodeling the Tumor Myeloid Landscape to Enhance Antitumor Antibody Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative Development of a TLR8 Agonist for Ovarian Cancer Chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TLR8 Agonist 2 Hydrochloride Stimulation of Human PBMCs
These application notes provide a detailed protocol for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with TLR8 agonist 2 hydrochloride. This document is intended for researchers, scientists, and drug development professionals investigating the immunomodulatory effects of this potent and selective TLR8 agonist.
Introduction
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor primarily expressed in myeloid cells such as monocytes and myeloid dendritic cells (mDCs).[1] It plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), often of viral origin.[2] this compound is a synthetic small molecule that acts as a potent and selective agonist for human TLR8, with a reported EC50 of 3 nM.[3][4] Activation of TLR8 by this agonist initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB.[1] This, in turn, results in the production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interleukin-1β (IL-1β), as well as the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs).[1][5][6] Consequently, TLR8 agonists are being investigated for their therapeutic potential in oncology and infectious diseases due to their ability to enhance T-cell mediated immunity.[1]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and other representative TLR8 agonists on human PBMCs.
Table 1: In Vitro Activity of this compound in Human PBMCs
| Parameter | EC50 Value |
| TNF-α production | 105 nM |
| IL-12p40 production | 26 nM |
| IFN-γ production | 29 nM |
| IFN-α production | 2800 nM |
Data sourced from MedchemExpress.[3][4]
Table 2: Example Dose-Response of a TLR8 Agonist (Motolimod) on Cytokine Production in Human PBMCs
| Motolimod (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IFN-γ (pg/mL) |
| 0 (Vehicle) | 50 ± 15 | 20 ± 8 | 10 ± 5 |
| 0.1 | 800 ± 150 | 300 ± 75 | 150 ± 40 |
| 1.0 | 2500 ± 400 | 1200 ± 250 | 500 ± 120 |
| 10.0 | 4500 ± 600 | 2800 ± 500 | 900 ± 200 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were stimulated for 24 hours.[6]
Experimental Protocols
This section provides a detailed methodology for the stimulation of human PBMCs with this compound to analyze cytokine production and cell surface marker expression.
Protocol 1: Stimulation of Human PBMCs for Cytokine Analysis
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin)[2][6]
-
This compound
-
Vehicle control (e.g., DMSO or sterile water)[2]
-
96-well sterile cell culture plates[2]
-
CO2 incubator (37°C, 5% CO2)[2]
-
Centrifuge
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[1][2]
-
Dilute the whole blood 1:1 with sterile PBS.[2]
-
Carefully layer the diluted blood over the Ficoll-Paque medium in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing the PBMCs.
-
Wash the isolated PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.[1][2]
-
Resuspend the cell pellet in complete RPMI-1640 medium.[2]
-
-
Cell Plating:
-
Agonist Preparation and Stimulation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the TLR8 agonist in complete RPMI-1640 medium. A final concentration range of 1 nM to 10 µM is a good starting point for a dose-response experiment.[2]
-
Add 100 µL of the 2X TLR8 agonist working solution to the appropriate wells.[1] For unstimulated controls, add 100 µL of complete RPMI-1640 medium. For a vehicle control, add medium with the same final concentration of the solvent used to dissolve the agonist.[1][2]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time will depend on the specific cytokine being measured.[1]
-
-
Supernatant Collection:
-
Cytokine Measurement:
Protocol 2: Flow Cytometry Analysis of Myeloid Cell Activation
Materials:
-
Stimulated PBMCs from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)[5]
-
Human Fc Block[5]
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD14, anti-CD40, anti-CD86, anti-HLA-DR)[5][7]
-
Viability dye (e.g., 7-AAD, Propidium Iodide)[5]
-
Flow cytometer[5]
Procedure:
-
Cell Culture and Stimulation:
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold FACS buffer.[5]
-
Resuspend the cells in 100 µL of FACS buffer and add Human Fc Block. Incubate for 10 minutes at 4°C.[5]
-
Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers.[5]
-
Incubate for 30 minutes at 4°C in the dark.[5]
-
Wash the cells twice with FACS buffer.[5]
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye.[5]
-
-
Flow Cytometry Analysis:
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway involved in TLR8 activation.
Caption: Experimental workflow for PBMC stimulation and analysis.
References
Application Notes and Protocols for In Vitro Characterization of TLR8 Agonist 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8) is an endosomally located pattern recognition receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), often of viral or bacterial origin.[1][2][3] Activation of TLR8, predominantly expressed in myeloid cells such as monocytes, macrophages, and dendritic cells, initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules.[1][4][5] This positions TLR8 as a significant therapeutic target for vaccine adjuvants and cancer immunotherapy.[1][6]
TLR8 Agonist 2 Hydrochloride is a potent and selective small molecule agonist for human TLR8, with a reported EC50 of 3 nM.[7] It demonstrates significantly less activity against the closely related TLR7 (EC50 of 33.33 µM).[7] These application notes provide detailed protocols for the in vitro characterization of this compound to confirm its activity, selectivity, and functional effects on human immune cells. The primary assays described include a HEK-Blue™ TLR8 reporter assay for initial screening and selectivity profiling, and functional assays using human peripheral blood mononuclear cells (PBMCs) to measure downstream cytokine production.
Signaling Pathway and Experimental Workflow
Visualizing the biological and experimental processes is crucial for understanding the mechanism of action and characterization strategy for this compound.
TLR8 Signaling Pathway
Upon binding of an agonist within the endosome, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1][4][6] This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), culminating in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1][8][9] NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-12.[1][4][10]
Caption: TLR8 agonist-induced MyD88-dependent signaling pathway.
General Experimental Workflow
The in vitro characterization of this compound follows a systematic approach, beginning with screening for potency and selectivity, followed by functional assays in primary human cells to assess the physiological response.
Caption: General experimental workflow for in vitro testing of TLR8 agonists.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Assay Type | Cell Line | Parameter | This compound | Control Agonist (R848) |
| TLR8 Reporter Assay | HEK-Blue™ hTLR8 | EC50 | 3 nM[7] | ~110 nM[6] |
| TLR7 Reporter Assay | HEK-Blue™ hTLR7 | EC50 | 33.33 µM[7] | ~110 nM[6] |
| TLR4 Reporter Assay | HEK-Blue™ hTLR4 | EC50 | > 50 µM[6] | N/A (LPS used as control)[11] |
| TLR9 Reporter Assay | HEK-Blue™ hTLR9 | EC50 | > 50 µM[6] | N/A (ODN2006 used as control)[11] |
| Cytotoxicity Assay | Human PBMCs | CC50 | > 50 µM[11] | > 50 µM[6] |
| EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Data is representative of typical findings for a selective TLR8 agonist.[6][11] |
Table 2: Cytokine Induction Profile in Human PBMCs
| Cytokine | Parameter | This compound |
| TNF-α | EC50 | 105 nM[7][12] |
| IL-12p40 | EC50 | 26 nM[7][12] |
| IFN-γ | EC50 | 29 nM[7][12] |
| IFN-α | EC50 | 2800 nM[7][12] |
| Data represents EC50 values for cytokine induction in human PBMCs.[7][12] |
Experimental Protocols
Protocol 1: TLR8 Reporter Assay in HEK-Blue™ Cells
This assay quantifies the activation of the NF-κB pathway downstream of TLR8.[1] HEK-Blue™ hTLR8 cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[13]
Materials:
-
HEK-Blue™ hTLR8 Cells (and other TLR-expressing lines for selectivity)[13][14]
-
Growth Medium (e.g., DMEM, 10% FBS, Pen/Strep, selection antibiotics)[15]
-
This compound
-
Positive Control: R848 (Resiquimod)[1]
-
Negative Control: Vehicle (e.g., DMSO)[1]
-
96-well flat-bottom cell culture plates[1]
Protocol:
-
Cell Preparation: Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.[16] On the day of the assay, harvest and resuspend cells in fresh, pre-warmed growth medium.
-
Assay Plate Preparation: Prepare serial dilutions of this compound and R848 in growth medium. A typical starting concentration might be 10 µM, followed by 1:3 or 1:10 serial dilutions.[1]
-
Cell Stimulation:
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's protocol.[1]
-
Transfer 40 µL of the cell culture supernatant from each well of the stimulation plate to a new 96-well flat-bottom plate.[1]
-
Add 160 µL of HEK-Blue™ Detection medium to each well.[1]
-
Incubate at 37°C for 1-3 hours.[1]
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.[16]
-
Subtract the OD of the vehicle control from all other readings.[1]
-
Plot the normalized OD values against the log of the agonist concentration.
-
Calculate the EC50 value using a non-linear regression (four-parameter logistic) curve fit.[1]
-
Protocol 2: In Vitro Cytokine Release Assay Using Human PBMCs
This assay measures the production of key pro-inflammatory cytokines from primary human immune cells following stimulation with the TLR8 agonist.[16][17]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque density gradient medium[16]
-
Complete RPMI-1640 medium (supplemented with 10% FBS, Pen/Strep)[16]
-
This compound
-
Positive Control: R848
-
Negative Control: Vehicle (e.g., DMSO)
-
96-well round-bottom cell culture plates[1]
-
ELISA or multiplex bead array kits for TNF-α and IL-12[1]
Protocol:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[16]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare 2x concentrated serial dilutions of this compound, R848, or vehicle control in complete RPMI-1640 medium.
-
Add 100 µL of the 2x concentrated solutions to the appropriate wells.[1]
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.[1][16]
-
Supernatant Collection:
-
Cytokine Quantification:
-
Data Analysis:
-
Generate a standard curve using recombinant cytokines.
-
Calculate the concentration of each cytokine in the samples.
-
Plot the cytokine concentration against the log of the agonist concentration to determine EC50 values.
-
Conclusion
The protocols outlined provide a comprehensive framework for the in vitro evaluation of the novel TLR8 agonist, this compound. The combination of a specific reporter gene assay for potency and selectivity with functional assays in primary human cells allows for a thorough characterization of the compound's biological activity.[1] This multi-faceted approach is essential for the preclinical assessment of TLR8-targeting immunomodulatory agents in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 3. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 4. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TLR Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. invivogen.com [invivogen.com]
- 14. invivogen.com [invivogen.com]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for TLR8 Agonist 2 Hydrochloride in Dendritic Cell Maturation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor pivotal to the innate immune system, primarily recognizing single-stranded RNA (ssRNA) viruses.[1] Activation of TLR8 in myeloid cells, such as dendritic cells (DCs), initiates a potent immune response, making TLR8 agonists promising candidates for vaccine adjuvants and cancer immunotherapy.[1][2] TLR8 agonist 2 hydrochloride is a potent and selective agonist for human TLR8, with a reported EC50 of 3 nM.[3] These application notes provide a comprehensive guide to utilizing this compound for in vitro human dendritic cell maturation assays, including detailed protocols, expected outcomes, and a summary of the underlying signaling pathways.
Mechanism of Action: TLR8 Signaling in Dendritic Cells
Upon binding to this compound within the endosome, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[1][4] This initiates a downstream signaling cascade involving IRAK (Interleukin-1 receptor-associated kinase) complexes and TRAF6 (TNF receptor-associated factor 6).[1] Ultimately, this pathway leads to the activation of key transcription factors, including NF-κB (nuclear factor-kappa B) and IRF5 (interferon regulatory factor 5).[1][5] Translocation of these factors to the nucleus drives the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, leading to DC maturation and the priming of a T helper 1 (Th1) adaptive immune response.[1][2]
Caption: MyD88-dependent TLR8 signaling pathway in dendritic cells.
Expected Outcomes of DC Maturation
Stimulation of human monocyte-derived dendritic cells (Mo-DCs) with a TLR8 agonist leads to quantifiable changes in cell surface marker expression and cytokine production, indicative of DC maturation and activation.
Upregulation of Co-stimulatory and Maturation Markers
TLR8 activation drives the maturation of dendritic cells, characterized by the increased surface expression of major histocompatibility complex (MHC) and co-stimulatory molecules necessary for effective antigen presentation to T cells.[1]
| Marker | Function | Expected Change |
| CD80 | Co-stimulatory molecule for T-cell activation | Upregulation[6][7] |
| CD86 | Co-stimulatory molecule for T-cell activation | Upregulation[6][8] |
| CD83 | Maturation marker for dendritic cells | Upregulation[6][8] |
| CD40 | Co-stimulatory molecule, crucial for DC licensing | Upregulation[8][9] |
| HLA-DR | MHC Class II molecule for antigen presentation | Upregulation[6] |
| CCR7 | Chemokine receptor for migration to lymph nodes | Upregulation[8][9] |
Production of Th1-Polarizing Cytokines
A key feature of TLR8 agonism is the robust induction of pro-inflammatory cytokines that promote a Th1-polarized immune response.[2]
| Cytokine | Primary Function | EC50 for TLR8 Agonist 2[3] |
| TNF-α | Pro-inflammatory cytokine | 105 nM |
| IL-12p40 | Subunit of IL-12 and IL-23 | 26 nM |
| IL-12p70 | Key Th1-polarizing cytokine | - |
| IFN-γ | Pro-inflammatory and antiviral cytokine | 29 nM |
| IFN-α | Type I interferon with antiviral activity | 2800 nM |
| IL-6 | Pro-inflammatory cytokine | - |
EC50 values are for the induction of the respective cytokines in human peripheral blood mononuclear cells (hPBMCs).[3]
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on human monocyte-derived dendritic cells (Mo-DCs).
Experimental Workflow
Caption: General workflow for assessing TLR8 agonist activity on Mo-DCs.
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) or by plastic adherence. For plastic adherence, plate PBMCs at a high density and incubate for 2-4 hours. Non-adherent cells are then washed off.
-
Differentiation: Culture the enriched monocytes in complete RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL).
-
Incubation: Incubate the cells for 5-6 days at 37°C in a 5% CO₂ incubator. Add fresh media with cytokines on day 3. On day 5 or 6, the immature DCs are ready for stimulation.
Protocol 2: Dendritic Cell Maturation Assay
-
Harvest and Plate Immature DCs: Gently harvest the immature DCs and resuspend them in fresh, complete RPMI medium. Plate the cells in 24- or 96-well plates at a density of 1 x 10⁶ cells/mL.[1]
-
Stimulation: Prepare serial dilutions of this compound. Based on the provided EC50 values, a concentration range of 10 nM to 10 µM is recommended.[1][3]
-
Test Wells: Add the various concentrations of this compound.
-
Negative Control: Include an unstimulated control (media/vehicle only).
-
Positive Control: Use a known TLR agonist like LPS (100 ng/mL) or R848 (1 µg/mL).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[1]
-
Harvest: After incubation, carefully collect the cell culture supernatants for cytokine analysis and harvest the cells for flow cytometry. Store supernatants at -80°C until analysis.[1]
Protocol 3: Analysis of DC Maturation Markers by Flow Cytometry
-
Cell Preparation: Transfer the harvested cells to flow cytometry tubes.
-
Antibody Staining: Add a cocktail of fluorescently-labeled antibodies against human CD14, CD80, CD83, CD86, HLA-DR, and CCR7.[5] Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with PBS or a suitable flow cytometry buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy: Gate on the live, single-cell population and then on the DC population (e.g., CD14-low/negative). Analyze the expression levels (Mean Fluorescence Intensity, MFI) of the maturation markers on the stimulated versus control DC populations.
Protocol 4: Cytokine Quantification by ELISA
-
Sample Preparation: Thaw the collected cell culture supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for key cytokines such as TNF-α, IL-12p70, and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Compare the cytokine levels in the this compound-stimulated samples to the control samples.
Conclusion
This compound is a potent inducer of human dendritic cell maturation. The protocols outlined in these application notes provide a robust framework for evaluating its immunostimulatory properties. By quantifying the upregulation of co-stimulatory molecules and the production of Th1-polarizing cytokines, researchers can effectively characterize the activity of this and other TLR8 agonists, facilitating their development as next-generation immunotherapeutics and vaccine adjuvants.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TLR8 on dendritic cells and TLR9 on B cells restrain TLR7-mediated spontaneous autoimmunity in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for TLR8 agonist 2 hydrochloride as a Vaccine Adjuvant in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Expressed primarily in myeloid cells such as monocytes and dendritic cells (DCs), TLR8 activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and Type I interferons, favoring a T helper 1 (Th1) polarized immune response.[3][4] This makes TLR8 agonists highly attractive candidates for vaccine adjuvants, particularly for vaccines targeting intracellular pathogens and cancers where robust cell-mediated immunity is essential.[5]
TLR8 agonist 2 hydrochloride is a potent and selective agonist for human TLR8.[6][7] However, a significant challenge in its preclinical evaluation is the well-documented diminished activity of murine TLR8 compared to its human counterpart.[8][9] This often necessitates the use of higher agonist doses or the use of humanized TLR8 mouse models for in vivo studies.[8] These application notes provide a framework for evaluating this compound as a vaccine adjuvant, with protocols adaptable for standard or humanized mouse models.
Mechanism of Action
Upon binding to its ligand within the endosome, TLR8 undergoes dimerization and recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1][5] This initiates a signaling cascade that activates key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1][10] Activation of these pathways leads to the transcription and secretion of Th1-polarizing cytokines like Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), which are critical for driving potent cellular immune responses.[1][3]
Data Presentation: Quantitative Summaries
The following tables summarize the in vitro potency of this compound and the representative in vivo efficacy of other TLR7/8 agonists as vaccine adjuvants in animal models.
Table 1: In Vitro Activity of this compound | Compound | Target | Cell Type/System | Readout | EC50 | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Human TLR8 | Not Specified | Not Specified | 3 nM |[6] | | this compound | Human TLR7 | Not Specified | Not Specified | 33.33 µM |[6] | | TLR8 agonist 2 | Human PBMCs | TNF-α Production | 105 nM |[6] | | TLR8 agonist 2 | Human PBMCs | IL-12p40 Production | 26 nM |[6] | | TLR8 agonist 2 | Human PBMCs | IFN-γ Production | 29 nM |[6] |
Table 2: Representative In Vivo Adjuvant Efficacy of TLR7/8 Agonists in Animal Models
| Agonist | Animal Model | Antigen | Key Outcome | Fold Increase vs. Antigen Alone | Reference |
|---|---|---|---|---|---|
| Oxoadenine Cpd. 7 | Pig | CRM197 | Antigen-specific IgG | ~875-fold (at 20 µg dose) | [11] |
| Oxoadenine Cpd. 7 | Pig | CRM197 | Antigen-specific CD8+ T cells | ~13-fold (at 20 µg dose) | [11] |
| UM-3003 (IMQ) | Neonatal Mice | DTaP Vaccine | IgG2c Titer | Significantly Higher vs. DTaP alone | [12] |
| INI-4001 | Mice | Fentanyl-CRM Conjugate | Fentanyl-specific IgG | Significantly Increased |[13] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound Activity
Objective: To quantify the dose-dependent cytokine production from human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes upon stimulation with this compound.
Materials:
-
This compound
-
Ficoll-Paque or equivalent for PBMC isolation
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human PBMCs or mouse splenocytes
-
96-well cell culture plates
-
Commercial ELISA kits for TNF-α, IL-12p70, and IFN-γ
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Isolation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For mouse studies, prepare a single-cell suspension of splenocytes from C57BL/6 or BALB/c mice.
-
Cell Plating: Resuspend cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Agonist Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Cell Stimulation: Add the diluted agonist or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-12p70, and IFN-γ in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[5]
-
Data Analysis: Plot the cytokine concentration against the agonist concentration and determine the EC50 value for each cytokine using non-linear regression analysis.
Protocol 2: In Vivo Evaluation of Adjuvant Efficacy in a Mouse Model
Objective: To assess the ability of this compound to enhance antigen-specific antibody and T-cell responses in mice when co-administered with a model antigen (e.g., Ovalbumin - OVA).
Materials:
-
6-8 week old BALB/c or C57BL/6 mice (or humanized TLR8 mice)
-
This compound
-
Model antigen (e.g., Ovalbumin, CRM197)
-
Sterile PBS
-
Adjuvant control (e.g., Alum)
-
Materials for subcutaneous or intramuscular injections
-
Materials for blood collection (e.g., submandibular or retro-orbital)
-
ELISA plates and reagents for antigen-specific antibody isotyping (IgG, IgG1, IgG2a/c)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomize mice into experimental groups (n=5-10 per group):
-
Group 1: PBS (Vehicle Control)
-
Group 2: Antigen alone (e.g., 10 µg OVA)
-
Group 3: Antigen + this compound (e.g., 10 µg OVA + 20 µg agonist)
-
Group 4 (Optional): Antigen + Alum (e.g., 10 µg OVA + Alum)
-
-
Vaccine Formulation: On the day of immunization, prepare the formulations by mixing the antigen with the adjuvant or PBS. Keep the final injection volume consistent (e.g., 100 µL).
-
Immunization Schedule:
-
Sample Collection:
-
Day 21/28 (Post-Boost Sera): Collect blood samples 7-14 days after the booster immunization. Prepare serum and store at -80°C for antibody analysis.
-
Day 28 (Spleen Harvest): Euthanize mice and aseptically harvest spleens for T-cell response analysis (e.g., ELISpot or intracellular cytokine staining).
-
-
Antibody Titer Measurement (ELISA):
-
Coat 96-well ELISA plates with the antigen (e.g., 2 µg/mL OVA in PBS) overnight at 4°C.
-
Wash plates and block with 3% BSA in PBS.
-
Serially dilute the collected serum samples and add them to the plates. Incubate for 2 hours at 37°C.[4]
-
Wash plates and add HRP-conjugated secondary antibodies specific for mouse IgG, IgG1, and IgG2a/c.
-
After incubation and washing, add a substrate like TMB and stop the reaction with sulfuric acid.[4]
-
Read absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution giving an absorbance value above a pre-defined cutoff.
-
-
Data Analysis: Compare antibody titers and T-cell responses between the groups using appropriate statistical tests (e.g., ANOVA or t-test).
Visualization of Workflows
References
- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Generation Vaccine Adjuvant: TLR Agonists [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TLR8 agonist 2 - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. Integrative Development of a TLR8 Agonist for Ovarian Cancer Chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a TLR7/8 agonist adjuvant formulation to overcome early life hyporesponsiveness to DTaP vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for TLR8 Agonist 2 Hydrochloride in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8) has emerged as a compelling target in cancer immunotherapy. As a key component of the innate immune system, TLR8 is primarily expressed in myeloid cells, including monocytes, macrophages, and dendritic cells.[1] Activation of TLR8 triggers a potent downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and the reversal of immunosuppressive signals from regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3] This cascade bridges the innate and adaptive immune systems to mount a robust anti-tumor response.[2]
TLR8 agonist 2 hydrochloride is a potent and selective small molecule agonist of human TLR8, with an EC50 of 3 nM.[4][5] Its high selectivity for TLR8 over TLR7 (EC50 of 33.33 μM) makes it a valuable tool for specifically investigating the role of TLR8 in anti-cancer immunity.[4][5] These application notes provide a comprehensive overview of the use of this compound in in vivo cancer models, including its mechanism of action, detailed experimental protocols, and representative data from studies with similar TLR8 agonists.
Mechanism of Action
Upon binding to TLR8 within the endosomal compartment of myeloid cells, this compound initiates a MyD88-dependent signaling pathway. This leads to the activation of key transcription factors, including NF-κB and IRF5.[6] The activation of these transcription factors culminates in the production of a Th1-polarizing cytokine and chemokine milieu, including TNF-α, IL-12, and IFN-γ.[4][6] This orchestrated immune response leads to the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), which are critical for tumor cell killing.[6]
A key advantage of TLR8 activation is its ability to overcome the immunosuppressive tumor microenvironment by reversing the function of Tregs and inducing apoptosis in MDSCs.[2][3]
TLR8 Signaling Pathway
Caption: TLR8 Signaling Pathway
Data Presentation
The following tables summarize quantitative data from in vitro and in vivo studies of TLR8 agonists. While specific in vivo efficacy data for this compound is not yet widely published, the data for structurally similar and potent TLR8 agonists like DN052 serve as a strong reference.
In Vitro Activity of TLR8 Agonists
| Compound | Target | EC50 (nM) | Cell Line/System | Reference |
| This compound | hTLR8 | 3 | HEK-Blue™ hTLR8 | [4][5] |
| This compound | hTLR7 | 33,330 | HEK-Blue™ hTLR7 | [4][5] |
| DN052 | hTLR8 | 6.7 | Cell-based assay | [2][7] |
| Motolimod (VTX-2337) | hTLR8 | 108.7 | Cell-based assay | [2] |
In Vitro Cytokine Induction in hPBMCs by TLR8 Agonist 2
| Cytokine | EC50 (nM) |
| TNF-α | 105 |
| IL-12p40 | 26 |
| IFN-γ | 29 |
| IFN-α | 2800 |
| Data from MedchemExpress |
In Vivo Efficacy of the TLR8 Agonist DN052 in Syngeneic Mouse Tumor Models
| Mouse Model | Tumor Type | Administration Route | Dosage (mg/kg) | Dosing Schedule | Outcome | Reference |
| BALB/c | CT26 Colon Carcinoma | Subcutaneous (s.c.) | 40, 80, 160 | Not Specified | Dose-dependent tumor growth inhibition | [2] |
| BALB/c | EMT6 Breast Cancer | Subcutaneous (s.c.) | 40, 80, 160 | Not Specified | Marked tumor growth suppression; complete tumor regression in some mice | [2] |
Experimental Protocols
A significant consideration for in vivo studies is the difference in TLR8 activity between humans and mice, with murine TLR8 showing diminished responsiveness to many synthetic agonists.[8] Therefore, higher doses may be required in standard mouse models, or the use of humanized TLR8 mouse models is recommended for more translatable results.[5][8]
General Experimental Workflow for In Vivo Efficacy Studies
Caption: General In Vivo Efficacy Workflow
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound as a single agent in a syngeneic tumor model, such as CT26 colon carcinoma in BALB/c mice.[8]
Materials:
-
This compound
-
Sterile vehicle (e.g., PBS, 5% dextrose)
-
CT26 colon carcinoma cells
-
6-8 week old female BALB/c mice
-
Sterile PBS
-
Cell culture medium
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture CT26 cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., approximately 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, followed by dilution in a vehicle).
-
On the day of treatment, dilute the stock solution with the vehicle to the final desired concentration.
-
Administer the treatment (e.g., 40, 80, 160 mg/kg) or vehicle control subcutaneously, for example, three times per week for two weeks.[2][8]
-
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
Protocol 2: In Vivo Cytokine Release Assay
This protocol is for assessing the induction of systemic cytokines following the administration of this compound.
Materials:
-
This compound
-
Sterile vehicle
-
6-8 week old female BALB/c mice
-
EDTA-coated microcentrifuge tubes
-
Cytokine analysis kits (e.g., ELISA, multiplex assay)
Procedure:
-
Animal Dosing: Administer a single dose of this compound (e.g., 10-100 µg, intraperitoneally) or vehicle control to the mice.[8]
-
Blood Collection: At various time points post-administration (e.g., 2, 6, 24 hours), collect blood samples via a suitable method (e.g., submandibular or retro-orbital bleeding) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-12, IFN-γ) in the plasma samples using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
Conclusion
This compound is a potent and selective tool for investigating the therapeutic potential of TLR8 activation in cancer. Its ability to stimulate a robust Th1-polarizing immune response and overcome tumor-associated immunosuppression makes it a promising candidate for further preclinical and clinical development. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to evaluate the efficacy and mechanism of action of this and other novel TLR8 agonists. Careful consideration of the species-specific differences in TLR8 activity is crucial for the successful translation of preclinical findings.
References
- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of immune modulation by TLR8 agonist vtx-2337 (motolimod) in cancer patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel TLR8 agonist for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Determination of Dose-Response Curve for TLR8 Agonist 2 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial in the innate immune response to single-stranded RNA (ssRNA), particularly from viral and bacterial pathogens.[1][2][3] Activation of TLR8 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, making it a promising target for novel vaccine adjuvants, immunotherapies, and antiviral agents.[1][4][5] This document provides a detailed protocol for determining the dose-response curve of a synthetic TLR8 agonist, "TLR8 agonist 2 hydrochloride," using the well-characterized TLR7/8 agonist R848 (Resiquimod) as a model compound. The protocols described herein can be adapted for the specific agonist of interest.
The determination of a dose-response curve is a critical step in characterizing the potency and efficacy of a novel TLR8 agonist. This involves exposing target cells to a range of agonist concentrations and measuring a specific biological response. Key assays for assessing TLR8 activation include NF-κB reporter assays, measurement of cytokine production (e.g., IL-8 or TNF-α), and cell viability assays to rule out cytotoxic effects.
Key Signaling Pathway
TLR8 activation initiates a MyD88-dependent signaling pathway.[1][6] Upon ligand binding within the endosome, TLR8 dimerizes and recruits the adaptor protein MyD88. This leads to the formation of a complex with IRAK family kinases, subsequent activation of TRAF6, and ultimately the activation of transcription factors such as NF-κB and AP-1.[7][8] These transcription factors then translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines and other immune mediators.
Experimental Protocols
This section outlines three key experiments for characterizing the dose-response of a TLR8 agonist: an NF-κB luciferase reporter assay, a cytokine production ELISA, and a cell viability MTT assay.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway, a downstream effector of TLR8 activation.[9][10] It utilizes a HEK293 cell line stably transfected with the human TLR8 gene and a luciferase reporter gene under the control of an NF-κB response element.
Experimental Workflow:
Materials:
-
TLR8/NF-κB Luciferase Reporter HEK293 Cell Line
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Assay Medium (e.g., Opti-MEM)
-
This compound (and/or R848 as a positive control)
-
White, clear-bottom 96-well microplates
-
Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Harvest and resuspend TLR8/NF-κB reporter HEK293 cells in complete growth medium. Seed the cells into a white, clear-bottom 96-well plate at a density of 35,000-50,000 cells per well in 90 µL of medium.[9][11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours to allow for cell attachment.
-
Agonist Preparation: Prepare a serial dilution of the TLR8 agonist in assay medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Prepare these solutions at 10x the final desired concentration.
-
Cell Stimulation: Add 10 µL of the 10x agonist dilutions to the appropriate wells.[11] For unstimulated controls, add 10 µL of assay medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[11][12]
-
Luminescence Measurement: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the luciferase assay reagent to each well and measure the luminescence using a microplate luminometer.[11]
-
Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. Plot the relative luminescence units (RLU) against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: IL-8 Production ELISA
This protocol measures the secretion of Interleukin-8 (IL-8), a pro-inflammatory chemokine, from human monocytic THP-1 cells upon stimulation with a TLR8 agonist.[13][14]
Materials:
-
THP-1 cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and/or R848 as a positive control)
-
96-well cell culture plates
-
Human IL-8 ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture: Culture THP-1 cells in suspension in RPMI-1640 medium. Maintain cell density between 2x10^5 and 8x10^5 cells/mL.[15][16]
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1x10^5 cells per well in 100 µL of culture medium.
-
Agonist Preparation: Prepare a 2x serial dilution of the TLR8 agonist in culture medium.
-
Cell Stimulation: Add 100 µL of the 2x agonist dilutions to the cells. For the negative control, add 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.[11]
-
ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.[14] This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve using the provided IL-8 standards. Calculate the concentration of IL-8 in each sample from the standard curve. Plot the IL-8 concentration against the logarithm of the agonist concentration to determine the EC50.
Protocol 3: MTT Cell Viability Assay
This assay is performed to ensure that the observed effects of the TLR8 agonist are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells and culture conditions as in the primary assay (e.g., THP-1 cells)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with the TLR8 agonist at the same concentrations and for the same duration as in the primary functional assay.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percent viability against the logarithm of the agonist concentration. A significant decrease in viability indicates cytotoxicity.
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on NF-κB Activation
| Agonist Concentration (µM) | Mean RLU | Std. Deviation |
| 0 (Control) | 5,000 | 500 |
| 0.01 | 7,500 | 600 |
| 0.1 | 25,000 | 2,100 |
| 1 | 150,000 | 12,000 |
| 10 | 300,000 | 25,000 |
| 100 | 310,000 | 26,000 |
| EC50 (µM) | ~0.5 |
Table 2: Dose-Response of this compound on IL-8 Production in THP-1 Cells
| Agonist Concentration (µM) | IL-8 Concentration (pg/mL) | Std. Deviation |
| 0 (Control) | 100 | 15 |
| 0.01 | 150 | 20 |
| 0.1 | 500 | 45 |
| 1 | 2,500 | 200 |
| 10 | 5,000 | 450 |
| 100 | 5,200 | 480 |
| EC50 (µM) | ~0.8 |
Table 3: Cytotoxicity of this compound on THP-1 Cells
| Agonist Concentration (µM) | % Cell Viability | Std. Deviation |
| 0 (Control) | 100 | 5 |
| 0.01 | 99 | 6 |
| 0.1 | 98 | 5 |
| 1 | 97 | 7 |
| 10 | 95 | 8 |
| 100 | 93 | 9 |
| CC50 (µM) | >100 |
These protocols provide a comprehensive framework for determining the dose-response curve of a novel TLR8 agonist. By combining a primary functional assay, such as NF-κB activation or cytokine production, with a cytotoxicity assay, researchers can accurately characterize the potency and safety profile of their compound. The provided tables and diagrams serve as templates for data presentation and visualization of the underlying biological processes.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 3. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 4. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like Receptor (TLR) の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. abeomics.com [abeomics.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
- 16. nanopartikel.info [nanopartikel.info]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: TLR8 Agonist 2 Hydrochloride for Inflammasome Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multi-protein cytosolic complexes that play a critical role in the innate immune system by initiating inflammatory responses. The NLRP3 inflammasome, in particular, is implicated in a wide range of inflammatory diseases. Its activation is a tightly regulated two-step process. The first step, known as priming (Signal 1), is typically initiated by microbial components engaging Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs). This leads to the NF-κB-dependent transcriptional upregulation of key inflammasome components, including NLRP3 itself and the substrate pro-interleukin-1β (pro-IL-1β). The second step (Signal 2), triggered by a variety of stimuli including ATP or pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its mature, secreted form, IL-1β.
TLR8 agonist 2 hydrochloride is a potent and selective agonist for human Toll-like Receptor 8. Its engagement of TLR8 on immune cells like monocytes and macrophages makes it an effective tool for providing the crucial "Signal 1" in studies of NLRP3 inflammasome activation. This document provides detailed protocols and data for utilizing this compound to prime and study inflammasome activation in vitro.
Mechanism of Action: TLR8-Mediated Inflammasome Priming
Activation of TLR8 by an agonist initiates a downstream signaling cascade that is essential for priming the NLRP3 inflammasome. This pathway proceeds via the recruitment of the adaptor protein MyD88, leading to the activation of nuclear factor-kappa B (NF-κB).[1][2] NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes. For inflammasome studies, the most critical of these are NLRP3 and IL1B, which encode the NLRP3 sensor protein and pro-IL-1β, respectively.[3][4] This priming step ensures that the cell is stocked with the necessary components for a rapid and robust inflammasome response upon encountering a secondary activation signal. Some potent TLR8 agonists, such as VTX-2337 (motolimod), have been shown to provide both the priming and activation signals required for IL-1β and IL-18 release from monocytic cells.[5][6][7]
Data Presentation
The following tables summarize the quantitative effects of TLR8 agonists on priming signal induction and subsequent inflammasome activation.
Table 1: In Vitro Activity of this compound
This table presents the potency of this compound in activating human TLR8 and inducing the production of various pro-inflammatory cytokines, which serve as markers for Signal 1 priming.[8][9]
| Parameter | Agonist | Cell Type | EC₅₀ |
| TLR8 Activation | TLR8 Agonist 2 HCl | hTLR8 Reporter Cells | 3 nM |
| TNF-α Production | TLR8 Agonist 2 | hPBMC | 105 nM |
| IL-12p40 Production | TLR8 Agonist 2 | hPBMC | 26 nM |
| IFN-γ Production | TLR8 Agonist 2 | hPBMC | 29 nM |
Table 2: Inflammasome Activation by the TLR8 Agonist VTX-2337 (Motolimod)
This table summarizes data showing that the TLR8 agonist VTX-2337 can induce both the expression of pro-inflammatory cytokines (Signal 1) and their maturation and release through NLRP3 inflammasome activation (Signal 2) in human monocytic THP-1 cells.[5]
| Marker | Treatment | Result |
| pro-IL-1β mRNA | VTX-2337 | Concentration-dependent increase |
| pro-IL-18 mRNA | VTX-2337 | Concentration-dependent increase |
| pro-IL-1β Protein (35 kDa) | VTX-2337 | Induced in cell lysate |
| Mature IL-1β Protein (17 kDa) | VTX-2337 | Detected in supernatant |
| Active Caspase-1 (p20) | VTX-2337 | Induced in cell lysate |
Experimental Protocols
The following protocols provide a framework for using a TLR8 agonist to study inflammasome activation in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural killer cell - Wikipedia [en.wikipedia.org]
- 3. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity [frontiersin.org]
- 5. Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity | PLOS One [journals.plos.org]
- 6. Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: TLR8 Agonist 2 Hydrochloride for Ex Vivo Human Immune Cell Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens like viruses and bacteria.[1][2][3] TLR8 is primarily expressed in myeloid immune cells, including monocytes, neutrophils, and myeloid dendritic cells (mDCs).[2][4][5] Activation of TLR8 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF5 and the subsequent production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-12, and IL-1β.[3][6] This response is critical for initiating both innate and adaptive immunity.[7]
TLR8 Agonist 2 Hydrochloride is a potent and highly selective synthetic agonist for human TLR8, demonstrating significantly less activity against the closely related TLR7.[8][9] Its selectivity makes it an invaluable tool for specifically investigating TLR8-mediated immune responses ex vivo. These application notes provide detailed protocols for using this compound to stimulate human peripheral blood mononuclear cells (PBMCs) and analyze the resulting immune activation.
Principle of Action: The TLR8 Signaling Pathway
Upon binding of this compound within the endosome, TLR8 undergoes a conformational change, leading to dimerization and the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and the TRAF6 E3 ubiquitin ligase, which ultimately activates the NF-κB and IRF5 transcription factors.[2][3] These factors then translocate to the nucleus to drive the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, leading to a robust Th1-polarizing immune response.[5]
Quantitative Data Summary
The following tables summarize the known biological activity of this compound.
Table 1: Biological Activity of this compound
| Target | Agonist | EC50 | Reference |
|---|---|---|---|
| Human TLR8 | This compound | 3 nM | [8] |
| Human TLR7 | this compound | 33.33 µM |[8] |
Table 2: Cytokine Induction in Human PBMCs by TLR8 Agonist 2 [8]
| Cytokine | EC50 (nM) |
|---|---|
| TNF-α | 105 |
| IL-12p40 | 26 |
| IFN-γ | 29 |
| IFN-α | 2800 |
Experimental Protocols
The following protocols provide a framework for stimulating and analyzing human immune cells ex vivo.
Protocol 1: Preparation and Culture of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood, which contain the primary TLR8-expressing cells (monocytes and mDCs).
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Hemocytometer or automated cell counter
-
Tissue culture plates (96-well or 24-well)
Method:
-
Dilute whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL centrifuge tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct white buffy coat layer, which contains the PBMCs.
-
Transfer the PBMCs to a new 50 mL tube and wash by adding PBS to a final volume of 45 mL. Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability (e.g., using Trypan Blue).
-
Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium and seed into tissue culture plates.
Protocol 2: Ex Vivo Stimulation with this compound
Materials:
-
Prepared PBMCs in culture (from Protocol 1)
-
This compound, reconstituted in a suitable vehicle (e.g., sterile water or DMSO)
-
Vehicle control (e.g., sterile water or DMSO)
-
Positive control (e.g., R848) (optional)
Method:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range for initial experiments is 1 nM to 1 µM.
-
Add the diluted agonist to the appropriate wells of the PBMC culture plate. Include a vehicle-only control for baseline measurements.
-
Incubate the plate at 37°C in a 5% CO₂ incubator. Incubation times can vary depending on the desired endpoint:
Protocol 3: Analysis of Cytokine Production by ELISA
This protocol measures the concentration of secreted cytokines in the culture supernatant.
Materials:
-
Stimulated PBMC culture plate (from Protocol 2)
-
ELISA kits for target cytokines (e.g., human TNF-α, IL-12p70, IL-6, IL-1β)
-
Microplate reader
Method:
-
After the desired incubation period, centrifuge the culture plate at 300-400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C if not used immediately.
-
Perform the ELISA for each target cytokine according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Immunophenotyping and Intracellular Cytokine Staining by Flow Cytometry
This protocol allows for the identification of specific immune cell subsets responding to the TLR8 agonist and quantifies their intracellular cytokine production.
Materials:
-
Stimulated PBMCs (from Protocol 2)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (see Table 3)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-TNF-α, anti-IL-12)
-
Flow cytometer
Method:
-
Four to six hours before the end of the stimulation period, add a protein transport inhibitor to the cell cultures. This traps cytokines within the cells, allowing for intracellular detection.
-
Harvest the cells from the plate and transfer them to FACS tubes. Wash with FACS buffer.
-
Surface Staining: Resuspend cells in FACS buffer containing the cocktail of surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization solution according to the manufacturer's protocol. Incubate for 20 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular cytokine antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
-
Acquire data on a flow cytometer. Analyze the data to identify cell populations and quantify cytokine-producing cells.[12]
Table 3: Example Antibody Panel for Flow Cytometry
| Cell Subset | Surface Marker | Function/Lineage |
|---|---|---|
| Myeloid Cells | ||
| Monocytes | CD14 | Monocyte lineage marker[13] |
| Myeloid DCs (mDCs) | CD11c, HLA-DR | Antigen presentation, DC lineage[14] |
| Plasmacytoid DCs (pDCs) | CD123, HLA-DR | Type I IFN production[13] |
| Lymphoid Cells | ||
| T Helper Cells | CD3, CD4 | Adaptive immunity[14][15] |
| Cytotoxic T Cells | CD3, CD8 | Adaptive immunity, cytotoxicity[14][15] |
| B Cells | CD19 | Adaptive immunity, antibody production[15] |
| NK Cells | CD3-, CD56 | Innate immunity, cytotoxicity |
| Activation Marker | CD69, CD86 | Early activation, co-stimulation[14][16] |
References
- 1. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 2. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rupress.org [rupress.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TLR8 agonist 2 - Immunomart [immunomart.com]
- 10. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. art.torvergata.it [art.torvergata.it]
- 14. Human Immune Cell Marker Guide | Cell Signaling Technology [cellsignal.com]
- 15. Immune Cell Markers | Antibodies.com [antibodies.com]
- 16. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TLR8 agonist 2 hydrochloride solubility issues and solutions
Welcome to the technical support center for TLR8 agonist 2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental best practices associated with this potent and selective TLR8 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a small molecule compound that potently and selectively activates Toll-like receptor 8 (TLR8), a key receptor in the innate immune system.[1][2][] Its primary applications are in immunology research, including the development of vaccine adjuvants, cancer immunotherapy, and antiviral therapies.
Q2: What is the general solubility profile of this compound?
A2: As a hydrochloride salt, this compound is expected to have improved aqueous solubility compared to its free base form. However, like many imidazoquinoline derivatives, it may still exhibit limited solubility in aqueous buffers, especially at neutral pH.[4][5] It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). Precipitation is a common issue when diluting a DMSO stock solution into an aqueous medium for cell-based assays.[6]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: The recommended solvent for preparing a concentrated stock solution is high-purity, anhydrous DMSO.[6][7] For subsequent dilutions into aqueous buffers or cell culture media, careful optimization is required to avoid precipitation.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered when working with this compound.
Issue 1: The this compound powder is not dissolving in the initial solvent.
-
Possible Cause: The concentration you are attempting to achieve may exceed the compound's solubility limit in the chosen solvent. The quality of the solvent may also be a factor.
-
Solutions:
-
Increase Solvent Volume: Try dissolving the compound in a larger volume of solvent to achieve a lower, more soluble concentration.[6]
-
Use High-Purity Anhydrous DMSO: Ensure you are using a fresh, high-quality DMSO to prepare your stock solution.[6][8]
-
Gentle Heating: Gently warm the solution to 37°C. This can increase the solubility of some compounds. Be cautious, as excessive or prolonged heating can lead to degradation.[6]
-
Sonication: Use a bath sonicator to provide mechanical energy, which can help break up aggregates and facilitate dissolution.[6][9]
-
Issue 2: The compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: This is a common issue for compounds with low aqueous solubility. The aqueous environment is not favorable for keeping the compound in solution, leading to precipitation.
-
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of the aqueous buffer while vortexing, then add this intermediate dilution to the final volume.
-
Pre-warm the Aqueous Medium: Warming the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can help improve solubility.[9]
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cellular toxicity.[10]
-
Use Co-solvents: For in vivo studies, consider formulating with co-solvents. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[11]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80, can help form micelles that encapsulate the compound and prevent precipitation.
-
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for initial stock solution preparation.[6][7] |
| Water | Sparingly Soluble | Solubility is expected to be pH-dependent. |
| Ethanol | Sparingly Soluble | May require heating or sonication. |
| PBS (pH 7.4) | Poorly Soluble | Prone to precipitation, especially at higher concentrations.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or PBS
-
Sterile tubes
Methodology:
-
Calculate Dilutions: Determine the volumes of the DMSO stock and aqueous medium needed to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Pre-warm Medium: Ensure the cell culture medium or PBS is pre-warmed to 37°C.[9]
-
Add Stock to Medium: While gently vortexing or swirling the pre-warmed medium, add the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mix: Gently mix the final solution before adding it to your cell culture.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider further optimization as described in the troubleshooting guide.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow for troubleshooting common solubility issues with this compound.
TLR8 Signaling Pathway
Caption: Simplified TLR8 signaling pathway upon activation by an agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Low Cell Viability with TLR8 Agonist 2 Hydrochloride
Welcome to the technical support center for researchers utilizing TLR8 agonist 2 hydrochloride. This resource is designed to provide clear and actionable guidance to help you navigate common experimental challenges, particularly the issue of low cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule agonist for Toll-like Receptor 8 (TLR8).[1] TLR8 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a common feature of viral pathogens.[2] Upon binding to TLR8 within the endosome of immune cells, the agonist triggers a downstream signaling cascade primarily through the MyD88 adaptor protein. This leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interleukin-6 (IL-6).[2][3]
Q2: Which cell types are responsive to this compound?
Human TLR8 is predominantly expressed in myeloid cells. Therefore, the primary responders to this compound are:
It is important to note that murine TLR8 is often unresponsive to human-specific TLR8 agonists. Therefore, for in vivo studies in mice, it is recommended to use humanized mouse models expressing human TLR8.
Q3: I am observing high levels of cell death in my cultures after treatment with this compound. Is this expected?
Yes, high concentrations of TLR8 agonists can induce programmed cell death.[5] This is a critical consideration in experimental design, as excessive cell death can lead to reduced cytokine output and confound the interpretation of results. The observed cell death is often a combination of apoptosis and a highly inflammatory form of programmed cell death called pyroptosis.[6][7][8]
Q4: What is the difference between apoptosis and pyroptosis?
Apoptosis is a non-inflammatory, programmed cell death pathway characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[9][10] It is a crucial process for tissue homeostasis. Pyroptosis, on the other hand, is a pro-inflammatory form of cell death initiated by inflammasomes and executed by the gasdermin protein family.[11][12] It is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[11][12] Understanding the type of cell death induced by your TLR8 agonist is important for interpreting the inflammatory response.
Troubleshooting Guide: Low Cell Viability
This guide provides a step-by-step approach to troubleshoot and mitigate low cell viability in your experiments with this compound.
Issue: Significant decrease in cell viability after treatment.
This is a common issue that can mask the true immunostimulatory effects of the agonist. The following workflow will help you identify and address the potential causes.
Caption: A logical workflow for troubleshooting low cell viability.
Step 1: Optimize Agonist Concentration
-
Problem: The concentration of this compound may be too high, leading to excessive cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that induces a robust cytokine response with minimal impact on cell viability.
-
Recommendation: Test a wide range of concentrations, for example, from 1 nM to 10 µM.[13]
-
Assay: Measure both cytokine production (e.g., TNF-α or IL-12 by ELISA) and cell viability (e.g., MTT or Trypan Blue exclusion assay) at each concentration.
-
Step 2: Optimize Incubation Time
-
Problem: Prolonged exposure to the agonist, even at an optimal concentration, can lead to increased cell death over time.
-
Solution: Conduct a time-course experiment to identify the peak of cytokine production before significant cell death occurs.
-
Recommendation: Collect samples at multiple time points (e.g., 6, 12, 24, and 48 hours) after agonist stimulation.
-
Assay: Analyze cytokine levels and cell viability at each time point.
-
Step 3: Evaluate Solvent Toxicity
-
Problem: The solvent used to dissolve the this compound (e.g., DMSO) may be contributing to cell death, especially at higher concentrations.
-
Solution: Always include a vehicle control in your experiments.
-
Recommendation: Treat cells with the highest concentration of the solvent used in your experimental conditions.
-
Assay: Assess cell viability in the vehicle control group and compare it to the untreated control.
-
Step 4: Investigate the Mechanism of Cell Death
-
Problem: Understanding whether the observed cell death is primarily apoptotic or pyroptotic can provide insights into the inflammatory cascade being activated.
-
Solution: Perform assays to detect markers of apoptosis and pyroptosis.
-
Apoptosis Markers:
-
Annexin V Staining: Detects the externalization of phosphatidylserine (B164497) on the cell membrane during early apoptosis.[5]
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases of apoptosis.
-
-
Pyroptosis Markers:
-
Caspase-1 Activity Assay: Measures the activity of caspase-1, a key enzyme in the inflammasome pathway that initiates pyroptosis.[14][15]
-
Gasdermin D (GSDMD) Cleavage: Detects the cleavage of GSDMD by western blot, a hallmark of pyroptosis.[16][17] The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane.[18]
-
IL-1β Release: Measure the secretion of mature IL-1β, which is processed by caspase-1.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Potency of this compound
| Parameter | Cell Type/Assay | EC50 | Reference |
| hTLR8 Activation | HEK-Blue™ hTLR8 cells | 3 nM | |
| hTLR7 Activation | HEK-Blue™ hTLR7 cells | 33.33 µM | |
| TNF-α Induction | hPBMCs | 105 nM | |
| IL-12p40 Induction | hPBMCs | 26 nM | |
| IFN-γ Induction | hPBMCs | 29 nM | |
| IFN-α Induction | hPBMCs | 2800 nM |
Table 2: Comparative Potency of Various TLR Agonists
| Agonist | Class | Target(s) | hTLR8 EC50 (µM) | hTLR7 EC50 (µM) |
| VTX-294 | Selective TLR8 | TLR8 | ~0.05 | ~5.7 |
| DN052 | Selective TLR8 | TLR8 | 0.0067 | >50 |
| Resiquimod (R848) | Dual TLR7/8 | TLR7/8 | 5.12 | - |
| CL075 | Dual TLR8/7 | TLR8/7 | 4.57 | - |
| Note: EC50 values can vary between studies depending on the specific assay conditions.[19] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to quantify cell viability based on the metabolic activity of living cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁵ to 1 x 10⁶ cells per well and allow them to adhere if necessary.
-
Agonist Treatment: Add this compound at various concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Caspase-1 Activity
This protocol outlines a method to detect caspase-1 activation, a key indicator of inflammasome activation and pyroptosis.
Caption: A streamlined workflow for measuring caspase-1 activity.
-
Cell Preparation: Plate cells (e.g., PMA-differentiated THP-1 cells) in a 96-well plate. Include wells for untreated controls and a positive control (e.g., LPS + Nigericin).
-
Agonist Stimulation: Treat cells with this compound for the desired time.
-
Cell Lysis: Lyse the cells using a buffer compatible with the caspase-1 activity assay kit.
-
Substrate Addition: Add the caspase-1 specific fluorometric or colorimetric substrate to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance using a microplate reader.[20]
Protocol 3: Western Blot for Cleaved Gasdermin D
This protocol allows for the detection of the cleaved form of GSDMD, a definitive marker of pyroptosis.
-
Sample Preparation: After treatment with this compound, collect both the cell pellet and the supernatant. Lyse the cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved GSDMD overnight at 4°C.[17][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection kit.
Signaling Pathway
The following diagram illustrates the canonical TLR8 signaling pathway leading to the production of pro-inflammatory cytokines.
Caption: The MyD88-dependent TLR8 signaling cascade.
References
- 1. TLR8 agonist 2 - Immunomart [immunomart.com]
- 2. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR8-mediated activation of human monocytes inhibits TL1A expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.cuni.cz [publications.cuni.cz]
- 7. publications.cuni.cz [publications.cuni.cz]
- 8. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction | Semantic Scholar [semanticscholar.org]
- 9. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]
- 10. What are differences between necrosis, apoptosis, and pyroptosis? [synapse.patsnap.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 17. Cleaved Gasdermin D (Gly277) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Cleaved Gasdermin D (Asp276) (E3E3P) Rabbit Monoclonal Antibody (#10137) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. abcam.cn [abcam.cn]
- 21. Western blot analysis [bio-protocol.org]
TLR8 agonist 2 hydrochloride stability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TLR8 agonist 2 hydrochloride in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for Toll-like Receptor 8 (TLR8), a protein involved in the innate immune system.[1][2] It has an EC50 (half-maximal effective concentration) of 3 nM for human TLR8, while being significantly less active against the closely related TLR7.[1] TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly from viruses and bacteria.[3][4] Upon activation by an agonist, TLR8 initiates a signaling cascade through the MyD88-dependent pathway.[5][6] This leads to the activation of transcription factors like NF-κB and IRF5, resulting in the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-12, and IFN-γ.[1][3][5]
Q2: How should I store this compound powder for long-term stability?
A2: While specific long-term stability data for this compound is not extensively published, general guidelines for similar imidazoquinoline and thiazoloquinolone compounds, such as Resiquimod (R848) and CL075, suggest that the solid powder should be stored at -20°C, desiccated.[7] One vendor of a similar TLR7/8 agonist hydrochloride salt states a stability of at least four years when stored as a solid at -20°C.[8] For optimal stability, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture.
Q3: What is the recommended solvent for preparing stock solutions, and how should these solutions be stored?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of TLR8 agonists.[9][10] For similar compounds, solubility in DMSO is reported to be in the range of 2 mg/mL to over 60 mg/mL.[9][10] Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][9] These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one to two months).[7][9] Some imidazoquinoline compounds are also soluble in water, but stability in aqueous solutions may be more limited.[11][12]
Q4: Can I use aqueous buffers like PBS or cell culture media to prepare working solutions? How stable is the agonist in these conditions?
A4: Yes, aqueous buffers and cell culture media are used to prepare working dilutions from the DMSO stock solution. However, the stability of TLR8 agonists in aqueous solutions at physiological pH and temperature (37°C) is a critical concern for long-term experiments. Hydrolytic degradation can occur, leading to a loss of activity over time.[13][14] For experiments lasting several days, it is advisable to refresh the medium with freshly diluted agonist every 2-3 days to maintain a consistent effective concentration.[15] The stability of the compound in your specific experimental media should be validated, ideally using a functional assay or an analytical method like HPLC.
Data on Storage and Stability
Due to the limited publicly available quantitative stability data for this compound, the following tables provide general guidelines based on related TLR agonist compounds and a template for presenting data from a formal stability study.
Table 1: General Storage and Handling Recommendations
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C | ≥ 4 years[8] | Store desiccated and protected from light. |
| Stock Solution | DMSO | -80°C | Up to 1 year[9] | Aliquot to avoid freeze-thaw cycles. Use fresh DMSO. |
| Stock Solution | DMSO | -20°C | 1-2 months[7][9] | Suitable for shorter-term use. Avoid freeze-thaw. |
| Working Dilution | Aqueous Buffer / Media | 37°C | Hours to Days | Stability is limited. Refresh media for long-term culture. |
Table 2: Example Data from a Hypothetical HPLC Stability Study of TLR8 Agonist 2 HCl (10 µM in RPMI + 10% FBS)
| Time Point | Temperature | % Remaining of Initial Concentration | Appearance of Degradation Products |
| 0 hours | 37°C | 100% | None Detected |
| 24 hours | 37°C | 95.8% | Minor peak at RRT 0.85 |
| 48 hours | 37°C | 91.2% | Increased peak at RRT 0.85 |
| 72 hours | 37°C | 86.5% | Increased peak at RRT 0.85 |
| 72 hours | 4°C | 99.1% | None Detected |
| 72 hours | -20°C | 99.8% | None Detected |
| This is example data and does not represent actual experimental results for this compound. |
Visualized Pathways and Workflows
Caption: Simplified TLR8 signaling pathway.
Caption: Workflow for HPLC-based stability assessment.
Troubleshooting Guide
Issue 1: I am seeing diminishing or inconsistent cellular responses in my multi-day experiment.
-
Q: My cells respond strongly to the TLR8 agonist on day 1, but the response (e.g., cytokine production) decreases by day 3, even with the same initial agonist concentration. Why is this happening?
-
A: This is a classic sign of compound instability. The TLR8 agonist is likely degrading in the cell culture medium at 37°C.[16] The effective concentration of the active compound is decreasing over time.
-
Solution: For experiments lasting longer than 24-48 hours, it is critical to replenish the agonist. Perform a partial media change every 2-3 days and add freshly diluted this compound to maintain a consistent concentration.[15]
-
-
Q: I see high variability in results between identical wells or replicate experiments run on different days. What could be the cause?
-
A: This variability can stem from inconsistent agonist activity.
-
Stock Solution Degradation: Repeatedly freezing and thawing your main DMSO stock can cause degradation.[7][9]
-
Inconsistent Cell Health: Ensure your cells are healthy, viable (>95%), and at a consistent passage number and density.[17]
-
Solvent Effects: Always include a vehicle control (e.g., DMSO at the same final concentration) to ensure the observed effects are not due to the solvent.[17]
-
-
Solution: Prepare single-use aliquots of your DMSO stock solution and store them at -80°C. Use a fresh aliquot for each experiment. Standardize your cell handling and plating procedures meticulously.[17]
-
Issue 2: My cells are not responding, or are responding very weakly, to the TLR8 agonist.
-
Q: I've added the TLR8 agonist to my cells, but I don't see the expected cytokine production (e.g., TNF-α, IL-12). What should I check?
-
A: A lack of response can be due to several factors:
-
Cell Type: Confirm that your cell type expresses TLR8. TLR8 is predominantly expressed in myeloid cells like monocytes, macrophages, and myeloid dendritic cells (mDCs).[5]
-
Agonist Inactivity: The agonist may have degraded due to improper storage or handling.
-
Suboptimal Concentration: The concentration used may be too low to elicit a response.
-
Incorrect Time Point: You may be measuring the response too early or too late. Cytokine production kinetics can vary.[17]
-
-
Solution:
-
Verify TLR8 Expression: Check the literature or use RT-PCR/flow cytometry to confirm TLR8 expression in your cell line.
-
Use a Positive Control: Test your cells with a well-characterized TLR agonist, such as LPS (for TLR4), to confirm they are generally responsive to stimuli.[17]
-
Perform a Dose-Response Curve: Titrate the TLR8 agonist over a range of concentrations (e.g., 0.1 nM to 1 µM) to find the optimal dose.[17]
-
Perform a Time-Course Experiment: Measure cytokine levels at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the peak response time.[17]
-
-
Caption: Troubleshooting logic for inconsistent results.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing and running a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the stability of this compound in solution.[18][19][20]
Objective: To quantify the percentage of intact this compound remaining in a solution over time and under specific storage conditions, and to separate the parent compound from any potential degradation products.
1. Materials and Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile (B52724) (ACN) and water.
-
HPLC-grade formic acid or trifluoroacetic acid (TFA).
-
The solution/medium to be tested (e.g., PBS, RPMI + 10% FBS).
-
Temperature-controlled incubator or water bath.
2. Method Development (Initial Setup):
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for maximal absorbance of the compound (e.g., 220-400 nm using a PDA detector), then select the λmax for quantification. Imidazoquinolines often have absorbance maxima around 320 nm.[8]
-
Gradient Elution: Start with a broad gradient to ensure separation of the parent peak from any potential degradants (e.g., 5% B to 95% B over 20 minutes).[20]
3. Forced Degradation Studies (for Method Validation): To ensure the method is "stability-indicating," it must be able to separate the intact drug from its degradation products.[19][21] This is confirmed by intentionally degrading the compound.
-
Acid/Base Hydrolysis: Incubate the agonist in 0.1 M HCl and 0.1 M NaOH at 60°C for several hours. Neutralize before injection.
-
Oxidation: Treat the agonist with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid powder and a solution of the agonist at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solution to UV light according to ICH Q1B guidelines.
-
Analyze all stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are resolved from the parent compound peak.
4. Stability Study Execution:
-
Prepare a solution of this compound at the desired concentration in your experimental medium (e.g., 10 µM in cell culture medium).
-
Immediately take a "time zero" (T=0) sample and store it at -80°C until analysis.
-
Aliquot the remaining solution into separate, sealed vials for each future time point and storage condition.
-
Place the vials in their respective storage conditions (e.g., 37°C incubator, 4°C refrigerator).
-
At each scheduled time point (e.g., 6, 12, 24, 48, 72 hours), remove one vial from each condition and immediately freeze at -80°C.
-
Once all samples are collected, thaw them, centrifuge to remove any precipitates (especially from media samples), and transfer the supernatant to HPLC vials.
-
Analyze all samples, including the T=0 standard, in a single HPLC run to minimize analytical variability.
5. Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time of the T=0 sample.
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of agonist remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TLR8 agonist 2 - Immunomart [immunomart.com]
- 3. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 4. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 5. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. invivogen.com [invivogen.com]
- 12. invivogen.com [invivogen.com]
- 13. Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Avoiding Endotoxin Contamination in TLR8 Agonist Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent, detect, and manage endotoxin (B1171834) contamination in experiments involving TLR8 agonist 2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin, and why is it a critical issue in TLR8 agonist experiments?
A1: Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria.[1][2][3] They are released when bacteria die and are potent activators of the innate immune system.[2][3][4] In the context of TLR8 agonist experiments, endotoxin contamination is a major concern because it can lead to non-specific, TLR4-mediated immune activation. This can mask the specific effects of the TLR8 agonist, leading to false-positive results, high background signals, and misinterpretation of experimental data.[4][5] Even trace amounts of endotoxin can cause significant pyrogenic (fever-inducing) responses and inflammatory reactions.[6][7]
Q2: What are the primary sources of endotoxin contamination in a laboratory setting?
A2: Endotoxins are ubiquitous in the environment and can be introduced from numerous sources.[4] The most common sources in a laboratory include:
-
Water: Water purification systems, storage containers, and tubing can harbor bacteria that produce endotoxins.[1][3][8]
-
Reagents and Media: Cell culture media, serum (especially Fetal Bovine Serum), buffers, and other additives can be contaminated.[1][3][4]
-
Plasticware and Glassware: Endotoxins can strongly adhere to the surfaces of laboratory plastics and glassware.[1][3]
-
Human Contact: Bacteria are present on skin, in saliva, and can be introduced through improper aseptic technique.[1][9][10]
Q3: What is the difference between "sterile" and "endotoxin-free"?
A3: This is a critical distinction. "Sterile" means the absence of viable microorganisms. Standard sterilization techniques like autoclaving will kill bacteria but will not destroy the heat-stable endotoxin molecules they have already shed.[8][11] "Endotoxin-free" (or "pyrogen-free") means the object or solution has been tested and certified to be below a certain endotoxin level. Therefore, it is essential to use supplies specifically designated as endotoxin-free for sensitive applications.[2]
Q4: How can I test my this compound solution for endotoxin contamination?
A4: The most widely used method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay.[1][2][4] This test utilizes a lysate derived from the blood cells of the horseshoe crab, which clots in the presence of endotoxin.[2] There are three main types of LAL assays:
-
Gel-Clot: A qualitative or semi-quantitative method where the formation of a solid gel indicates a positive result.[12][13]
-
Turbidimetric: A quantitative method that measures the increase in turbidity (cloudiness) as the clot forms.[2][13]
-
Chromogenic: A quantitative method where the reaction cascade cleaves a synthetic substrate, producing a colored product that is measured with a spectrophotometer.[2][13]
Q5: I suspect endotoxin contamination. How can I remove it from my solutions and labware?
A5: Removing endotoxin is challenging due to its high stability.[6][14]
-
For Glassware/Metal Equipment: The most effective method is depyrogenation by dry heat, for example, by baking at 250°C for at least 30-45 minutes.[5][6][7]
-
For Plasticware: Since plastics cannot be heated to high temperatures, it is best to purchase certified endotoxin-free plasticware. For reusable plastics, rinsing thoroughly with endotoxin-free water can help reduce levels.[5][11]
-
For Solutions (e.g., Buffers): Methods like ultrafiltration (using a 10 kDa molecular weight cutoff membrane to remove large endotoxin aggregates) or anion-exchange chromatography can be effective.[14][15][16][17] However, these methods are often unsuitable for removing endotoxin from small molecule drugs like this compound, as the molecular weights can be too similar, leading to product loss. Prevention is the best strategy for the agonist solution itself.
Troubleshooting Guide
| Symptom / Issue Observed | Potential Cause | Recommended Action & Troubleshooting Steps |
| High background cytokine (e.g., TNF-α, IL-6) production in vehicle/negative control wells. | Endotoxin contamination in cell culture media, serum, water, or the agonist vehicle (e.g., DMSO, saline). | 1. Test all individual components (media, serum, water, vehicle) using an LAL assay. 2. Use a new, certified endotoxin-free lot of each suspected component. 3. Always use commercially available, certified endotoxin-free water and cell culture grade solvents.[11][18] |
| Inconsistent or unexpectedly high responses across all concentrations of the TLR8 agonist. | Endotoxin contamination in the stock solution of this compound. | 1. Prepare a fresh dilution of the agonist using new, certified endotoxin-free water or solvent. 2. Test the agonist stock solution for endotoxin levels using an LAL assay. 3. If contamination is confirmed, discard the stock and obtain a new vial of the agonist. |
| Cell viability is low or cells appear stressed even in control wells. | Severe endotoxin contamination in the culture system. | 1. Discard all reagents and start with fresh, certified endotoxin-free materials. 2. Thoroughly clean and decontaminate the biosafety cabinet and incubator.[19][20] 3. Review and reinforce strict aseptic technique with all laboratory personnel.[9][10] |
| Experimental results are not reproducible between different days or different users. | Variability in aseptic technique or use of contaminated materials. | 1. Standardize the experimental protocol, emphasizing all aseptic steps. 2. Ensure all users are trained on proper aseptic technique.[9][20] 3. Aliquot reagents into single-use volumes to prevent contamination of stock solutions.[9][20] |
Quantitative Data Summary
Table 1: Comparison of Common Endotoxin Detection Methods
| Method | Principle | Type | Typical Sensitivity |
| Gel-Clot LAL | Endotoxin-activated enzyme cascade causes lysate to form a solid gel. | Qualitative / Semi-quantitative | Down to 0.03 EU/mL[1][13] |
| Kinetic Turbidimetric LAL | Measures the rate of turbidity increase due to clot formation. | Quantitative | Down to 0.01 EU/mL[1] |
| Kinetic Chromogenic LAL | Measures the rate of color development from a cleaved synthetic substrate. | Quantitative | Down to 0.01 EU/mL[1] |
| Monocyte Activation Test (MAT) | Measures pyrogen-induced cytokine (e.g., IL-1β) release from human monocytes. | Quantitative | Detects both endotoxin and non-endotoxin pyrogens.[12] |
1 Endotoxin Unit (EU) is approximately equal to 0.1 to 0.2 ng of endotoxin.[1]
Table 2: Recommended Depyrogenation Methods for Laboratory Equipment
| Method | Equipment | Protocol | Mechanism |
| Dry Heat | Glassware, stainless steel instruments | Bake at 250°C for ≥ 30 minutes .[5][6] | Inactivates endotoxin through intense heat. |
| NaOH Rinse | Chromatography columns, some plastics | Rinse/soak with 0.1 M NaOH , followed by extensive rinsing with endotoxin-free water.[6] | Hydrolyzes the lipid A portion of the endotoxin molecule. |
| Cavicide®/Disinfectant Flush | Non-autoclavable plastic tubing, stir bars | Flush with disinfectant, then rinse thoroughly with sterile, endotoxin-free water.[5][11] | Surface decontamination followed by removal. |
Key Experimental Protocols
Protocol 1: Endotoxin Detection using Gel-Clot LAL Assay
This protocol provides a general overview of the simplest LAL method. Always follow the specific instructions provided by the manufacturer of your LAL test kit.
Materials:
-
LAL Gel-Clot single-test vials (specific sensitivity, e.g., 0.125 EU/mL)
-
Sample to be tested (e.g., TLR8 agonist solution)
-
Positive Control (Endotoxin standard)
-
Negative Control (Endotoxin-free water)
-
Depyrogenated glass test tubes and pipettes
-
Heating block or water bath at 37°C
Methodology:
-
Prepare your sample, positive control, and negative control. The TLR8 agonist may need to be diluted in endotoxin-free water to a concentration that does not interfere with the assay.
-
Reconstitute the LAL reagent in each vial with the sample, positive control, or negative control as per the kit's instructions.
-
Gently mix and immediately place the vials in a 37°C heating block.
-
Incubate undisturbed for the time specified by the manufacturer (typically 60 minutes).
-
After incubation, carefully remove the vials and invert each one 180°.
-
Interpret Results:
-
Positive: A solid gel clot has formed and remains intact upon inversion. The sample contains endotoxin at or above the vial's sensitivity limit.
-
Negative: No solid clot has formed; the liquid flows freely. The sample contains less endotoxin than the vial's sensitivity limit.
-
The negative control must be negative, and the positive control must be positive for the test to be valid.
-
Protocol 2: Depyrogenation of Glassware via Dry Heat
Methodology:
-
Thoroughly wash and clean glassware, then rinse with distilled water followed by a final rinse with endotoxin-free water.[21]
-
Dry the glassware completely.
-
Wrap the openings of the glassware with aluminum foil.[21]
-
Place the glassware in a dry heat oven specifically designed for depyrogenation.
-
Heat the glassware to 250°C and maintain this temperature for a minimum of 30 minutes .[6] A longer duration (e.g., 1-2 hours) can also be used.[11][21]
-
Allow the oven and glassware to cool completely to room temperature before opening the door to prevent cracking.[21]
Visual Guides
Caption: Simplified TLR8 signaling cascade.
Caption: Workflow for minimizing endotoxin risk.
Caption: Logic diagram for troubleshooting contamination.
References
- 1. Cell Culture FAQs: Bacterial Endotoxin Contamination [sigmaaldrich.com]
- 2. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 3. corning.com [corning.com]
- 4. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 5. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 6. Depyrogenation - Wikipedia [en.wikipedia.org]
- 7. Depyrogenation Definition, Methods & Importance | Study.com [study.com]
- 8. corning.com [corning.com]
- 9. bionique.com [bionique.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Endotoxin & Depyrogenation Guide - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rapidmicrobiology.com [rapidmicrobiology.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmtech.com [pharmtech.com]
- 15. sinobiological.com [sinobiological.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 18. qualitybiological.com [qualitybiological.com]
- 19. eurobiobank.org [eurobiobank.org]
- 20. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 21. pharmadekho.com [pharmadekho.com]
Technical Support Center: Improving In Vitro Delivery of Hydrophobic TLR8 Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the in vitro delivery of hydrophobic Toll-like Receptor 8 (TLR8) agonists.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with hydrophobic TLR8 agonists, presented in a question-and-answer format.
Issue 1: Low or No Cellular Response (e.g., Cytokine Secretion) to the TLR8 Agonist
-
Question: My cells are not responding, or are showing a very weak response, to the hydrophobic TLR8 agonist. What are the possible causes and solutions?
Answer: This is a frequent challenge stemming from the poor aqueous solubility of the agonist. Here's a systematic approach to troubleshoot this issue:
-
Agonist Precipitation: The most likely cause is that your agonist has precipitated out of the cell culture medium.
-
Solution: Visually inspect your culture wells for any precipitate. To mitigate this, consider using a solubilizing agent or a delivery system. A common starting point is dissolving the agonist in DMSO and then diluting it in culture medium. However, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). For more robust and effective delivery, encapsulation in liposomes, nanoparticles, or complexation with cyclodextrins is highly recommended.[1]
-
-
Suboptimal Agonist Concentration: The effective concentration of the agonist at the cellular level might be too low due to poor solubility.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific agonist and cell type. Remember that the nominal concentration you add to the medium may not reflect the bioavailable concentration.
-
-
Incorrect Cell Type or Low TLR8 Expression: Not all cell types express TLR8.
-
Solution: Confirm that your target cells (e.g., monocytes, macrophages, myeloid dendritic cells) express TLR8. You can verify this through techniques like qPCR or flow cytometry.
-
-
Agonist Degradation: The agonist may be unstable in your culture conditions.
-
Solution: Prepare fresh solutions of the agonist for each experiment. If using a delivery system, assess the stability of the formulated agonist in the culture medium over the time course of your experiment.
-
-
Issue 2: High Cell Toxicity or Poor Viability
-
Question: I'm observing significant cell death in my cultures treated with the hydrophobic TLR8 agonist. What could be the cause?
Answer: Cell toxicity can arise from the agonist itself, the solvent used for dissolution, or the delivery vehicle.
-
Solvent Toxicity: Organic solvents like DMSO can be cytotoxic at higher concentrations.
-
Solution: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess solvent-induced toxicity. Keep the final solvent concentration as low as possible.
-
-
Agonist-Induced Toxicity: High concentrations of the free, unencapsulated agonist can be toxic to cells.
-
Solution: Encapsulating the agonist in a delivery system can shield the cells from high local concentrations, reducing toxicity.[1] Perform a dose-response curve to find a concentration that provides a good balance between efficacy and toxicity.
-
-
Toxicity of the Delivery Vehicle: The materials used for the delivery system (e.g., lipids, polymers) can have inherent toxicity.
-
Solution: Test the "empty" delivery vehicle (without the agonist) at the same concentrations used in your experiment to evaluate its intrinsic toxicity. Choose biocompatible materials for your formulations.
-
-
Issue 3: Inconsistent or High Variability in Experimental Results
-
Question: My results are not reproducible between experiments. What could be the reasons?
Answer: High variability often points to issues with the preparation and handling of the hydrophobic agonist.
-
Inconsistent Agonist Solubilization: If the agonist is not fully and consistently dissolved, the amount delivered to the cells will vary.
-
Solution: Ensure your stock solution is completely dissolved before further dilution. When diluting the stock in aqueous media, add it dropwise while vortexing to prevent precipitation. Using a delivery system that provides a stable and uniform dispersion of the agonist is the most reliable solution.
-
-
Donor-to-Donor Variability in Primary Cells: Primary cells, such as PBMCs from different donors, can exhibit significant biological variability in their response to TLR agonists.
-
Solution: Whenever possible, use cells from multiple donors (n > 3) and normalize the response to a positive control.
-
-
Improper Storage: The agonist or its formulation may be degrading over time.
-
Solution: Store the agonist and its formulations under the recommended conditions (e.g., at -20°C or -80°C, protected from light) and in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is a delivery system often necessary for hydrophobic TLR8 agonists? A1: Many small molecule TLR8 agonists have poor water solubility, which limits their bioavailability in in vitro assays and can lead to precipitation and inconsistent results. Encapsulation into delivery systems like liposomes, nanoparticles, or complexation with cyclodextrins can significantly improve their solubility and stability in aqueous culture media.[1] Furthermore, these delivery systems can facilitate cellular uptake and, in some cases, reduce the systemic toxicity associated with the free agonist.[1]
Q2: What are the most common delivery strategies for hydrophobic TLR8 agonists? A2: The most prevalent and effective strategies involve:
-
Liposomes: These are lipid-based vesicles that can encapsulate hydrophobic agonists within their lipid bilayer.[2][3] They are biocompatible and can be tailored for specific applications.
-
Polymeric Nanoparticles: Biocompatible and biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are frequently used to encapsulate hydrophobic drugs.[4] These nanoparticles can provide controlled release of the agonist and can be surface-modified for targeted delivery.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6][7]
Q3: What are the key parameters to consider when choosing a delivery system? A3: The choice of a delivery system depends on several factors, including:
-
Physicochemical properties of the agonist: Its size, charge, and degree of hydrophobicity will influence its compatibility with different delivery systems.
-
Target cell type: The delivery system should be efficiently taken up by the target cells.
-
Desired release profile: Some applications may require a rapid release, while others may benefit from a sustained release profile.
-
Experimental goals: The delivery system should not interfere with the downstream assays.
Q4: How can I characterize my formulated TLR8 agonist? A4: Proper characterization is crucial to ensure the quality and consistency of your formulation. Key parameters to measure include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates the surface charge of the particles and their stability in suspension.
-
Encapsulation Efficiency and Drug Loading: Determined by separating the free drug from the encapsulated drug and quantifying the amount of encapsulated agonist, often using techniques like HPLC.
Q5: What are the recommended in vitro assays to assess the activity of a formulated TLR8 agonist? A5: A multi-faceted approach is recommended to evaluate the efficacy of your formulation:
-
Cell Viability/Cytotoxicity Assays: Assays like MTT, MTS, or LDH are used to determine the toxicity of the formulation on the target cells.
-
Reporter Gene Assays: HEK293 cells engineered to express human TLR8 and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase) provide a high-throughput method for screening agonist activity.[8]
-
Cytokine Secretion Assays: Measuring the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 from primary immune cells (e.g., PBMCs) or cell lines (e.g., THP-1) using ELISA is a direct measure of TLR8 activation.[9][10]
-
Flow Cytometry: This can be used to measure the upregulation of co-stimulatory molecules (e.g., CD80, CD86) on the surface of antigen-presenting cells, which is a hallmark of their activation.[9]
Data on Delivery System Performance
The following tables summarize representative quantitative data for different delivery systems for hydrophobic TLR agonists. Note that direct comparisons are challenging due to variations in the specific agonist, cell type, and experimental conditions used in different studies.
Table 1: Liposomal Delivery of Hydrophobic TLR Agonists
| TLR Agonist | Lipid Composition | Encapsulation Efficiency (%) | Drug Loading (%) | Key In Vitro Outcome | Reference |
| Cholesterol-conjugated R848 | DOPC/DOTAP | Not explicitly stated, but successful incorporation reported | Not specified | Increased IL-12 and TNF-α secretion from BMDCs compared to free R848 | [11] |
| Resiquimod | Not specified | >95% (using a remote loading method) | 10-30% (w/w) | Enhanced antitumor activity in vivo | [12] |
| INI-4001 (lipidated TLR7/8 agonist) | DOPC/DC-Cholesterol | Not specified | Not specified | Enhanced TNF-α induction from human PBMCs | [13] |
Table 2: Cyclodextrin-Based Delivery of Hydrophobic TLR Agonists
| TLR Agonist | Cyclodextrin (B1172386) Type | Encapsulation Efficiency (%) | Drug Loading (%) | Key In Vitro Outcome | Reference |
| Allicin (hydrophobic molecule) | NH2-β-Cyclodextrin/Polylysine | 47.2% | Not specified | Enhanced cellular uptake and apoptosis in cancer cells | [14] |
| Adamantane-conjugated R848 | β-Cyclodextrin nanoparticles | Not specified | Improved affinity for the nanoparticle compared to unmodified R848 | Retained macrophage polarizing activity | [15] |
| Benzophenone/Tamoxifen | β-Cyclodextrin polymer | ~90% | Not specified | Sustained in vitro release over 6 days | [16] |
Table 3: Polymeric Nanoparticle Delivery of Hydrophobic TLR Agonists
| TLR Agonist | Polymer | Encapsulation Efficiency (%) | Drug Loading (%) | Key In Vitro Outcome | Reference |
| R848 | PLGA | Not specified | Not specified | Attenuated systemic inflammatory cytokine production while enhancing humoral immunogenicity | [17] |
| Novel TLR7/8 agonist (522) | pH-responsive PLGA | Not specified | 33-fold higher loading than conventional PLGA nanoparticles | Increased expression of co-stimulatory molecules on DCs | [18] |
| Dexamethasone (hydrophobic drug) | PLGA | 72% | Not specified | High encapsulation efficiency achieved with microfluidics-assisted nanoprecipitation | [19] |
Experimental Protocols
Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophobic TLR8 agonist into liposomes.
-
Lipid Film Formation:
-
Dissolve the chosen lipids (e.g., a mixture of a neutral phospholipid like DOPC and a cationic lipid like DOTAP) and the hydrophobic TLR8 agonist in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by adding the buffer to the flask and agitating (e.g., vortexing or sonicating) at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated (probe sonicator or bath sonicator) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated, free agonist from the liposome suspension by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Quantify the encapsulation efficiency and drug loading by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the agonist concentration using a technique like HPLC.
-
Protocol 2: Cyclodextrin Inclusion Complex Formation by Co-solvent Lyophilization
This method is suitable for preparing a solid powder of the agonist-cyclodextrin complex, which can then be dissolved in aqueous media.
-
Dissolution:
-
Dissolve the hydrophobic TLR8 agonist in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or tert-butyl alcohol).
-
In a separate container, dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water.
-
-
Mixing:
-
Slowly add the agonist solution to the cyclodextrin solution with constant stirring.
-
Continue stirring the mixture for a defined period (e.g., 24-48 hours) at room temperature to allow for complex formation.
-
-
Lyophilization (Freeze-Drying):
-
Freeze the resulting solution (e.g., in a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen solution under high vacuum until a dry powder is obtained.
-
-
Characterization:
-
The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The solubility of the complex in aqueous buffer should be determined and compared to that of the free agonist.
-
Protocol 3: PLGA Nanoparticle Formulation by Emulsification-Solvent Evaporation
This is a widely used method for encapsulating hydrophobic drugs into PLGA nanoparticles.
-
Preparation of the Organic Phase:
-
Dissolve the PLGA polymer and the hydrophobic TLR8 agonist in a water-immiscible, volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
Emulsification:
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove the surfactant and any unencapsulated drug.
-
-
Lyophilization (Optional):
-
The nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder that can be stored for longer periods.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Quantify the encapsulation efficiency and drug loading using a suitable analytical method after dissolving the nanoparticles in an appropriate solvent.
-
Protocol 4: In Vitro Cytokine Secretion Assay (ELISA)
This protocol outlines the general steps for measuring cytokine production from immune cells stimulated with a TLR8 agonist formulation.
-
Cell Seeding:
-
Seed your target cells (e.g., human PBMCs or THP-1 cells) in a 96-well cell culture plate at an appropriate density.
-
-
Stimulation:
-
Prepare serial dilutions of your TLR8 agonist formulation, the "empty" delivery vehicle control, and a positive control (e.g., free R848 or LPS).
-
Add the treatments to the cells and incubate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
ELISA:
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the concentration of the cytokine of interest (e.g., TNF-α, IL-6, or IL-12) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the cytokine concentrations based on the standard curve generated in the ELISA.
-
Compare the cytokine levels induced by your formulation to the controls.
-
Visualizations
Caption: TLR8 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. tribioscience.com [tribioscience.com]
- 3. Drug Loading Liposomes by the Passive Loading Method [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophobic pharmaceuticals mediated self-assembly of beta-cyclodextrin containing hydrophilic copolymers: novel chemical responsive nano-vehicles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin-Containing Hydrogels: A Review of Preparation Method, Drug Delivery, and Degradation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cargo-less nanoparticles program innate immune cell responses to Toll-like receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ProLonged Liposomal Delivery of TLR7/8 Agonist for Enhanced Cancer Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remote drug loading into liposomes via click reaction - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Self-Assembling Cyclodextrin-Based Nanoparticles Enhance the Cellular Delivery of Hydrophobic Allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 16. Self-assembling cyclodextrin based hydrogels for the sustained delivery of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Acidic pH-responsive polymer nanoparticles as a TLR7/8 agonist delivery platform for cancer immunotherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. Encapsulating Hydrophilic/Hydrophobic Low Molecular Weight drugs in PLGA Nanoparticles [iris.unipv.it]
Validation & Comparative
A Researcher's Guide to Validating TLR8 Activation with TLR8 Agonist 2 Hydrochloride (CL075)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tools for Targeted TLR8 Activation.
The activation of Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, is a critical area of study in immunology and drug development. TLR8 plays a key role in the innate immune response to single-stranded RNA (ssRNA) from viral and bacterial pathogens, making it a promising target for novel vaccine adjuvants and immunotherapies.[1][2][3] Validating the specific activation of this receptor is paramount for accurate and reproducible research. This guide provides an objective comparison of TLR8 agonist 2 hydrochloride, also known as CL075, with other common TLR8 agonists, supported by experimental protocols and data.
Understanding this compound (CL075)
CL075 is a synthetic thiazoquinoline derivative that functions as a potent agonist for human TLR8 (hTLR8) and, to a lesser extent, TLR7.[1] It is recognized for its ability to selectively activate myeloid cells, such as monocytes, neutrophils, and myeloid dendritic cells (mDCs), which are primary expressors of TLR8 in humans.[4][5] Activation via CL075 triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF5.[6][7] This cascade results in the robust production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), which are crucial for driving a Th1-polarizing immune response.[1][8][9]
The TLR8 Signaling Pathway
Upon binding of an agonist like CL075, TLR8, located in the endosomal compartment, undergoes a conformational change. This initiates a signaling cascade through the adaptor protein MyD88. This leads to the recruitment and activation of IRAK kinases and TRAF6, ultimately resulting in the activation of key transcription factors NF-κB and IRF5, which translocate to the nucleus to induce the expression of inflammatory cytokines.[3][7][10][11]
Comparison of Common TLR8 Agonists
While CL075 is a potent tool, researchers have several options for TLR8 activation. The choice of agonist can significantly impact experimental outcomes due to differences in specificity, potency, and the resulting immune response profile.
| Feature | TLR8 Agonist 2 (CL075) | Resiquimod (R848) | ssRNA40 |
| Chemical Class | Thiazoquinoline | Imidazoquinoline | Oligonucleotide |
| TLR Specificity | Human TLR8 > TLR7 | Human TLR7/8 Dual Agonist | Human TLR8 > TLR7 |
| Natural/Synthetic | Synthetic | Synthetic | Synthetic (HIV-1 derived) |
| Primary Response | Potent TNF-α, IL-12, IL-1β induction; strong Th1 polarization.[1][5][9] | Broad response: Induces both pro-inflammatory cytokines and Type I IFNs.[10][11] | Strong TNF-α and IL-12 production, mimics viral response.[1][12] |
| Key Advantage | High potency for hTLR8; strong myeloid cell activator.[1][13] | Well-characterized dual agonist, useful for broad immune activation.[14][15] | Physiologically relevant ligand, useful for studying viral recognition.[12][16] |
| Considerations | Also activates TLR7, though less potently than TLR8.[1] Mouse TLR8 is not activated.[1] | Potent TLR7 activation can lead to high IFN-α levels.[5] Does not activate mouse TLR8.[10][11] | Requires a transfection reagent (e.g., LyoVec™) for efficient cellular uptake.[12] |
Experimental Protocols for Validating TLR8 Activation
Validating that an observed cellular response is mediated by TLR8 requires specific assays. Below are protocols for two standard methods: an NF-κB reporter assay for initial screening and a cytokine release assay in primary human cells for functional validation.
1. NF-κB Reporter Assay in HEK-Blue™ hTLR8 Cells
This assay provides a straightforward method to quantify TLR8 activation by measuring the activity of a reporter gene (Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB-inducible promoter.
-
Materials : HEK-Blue™ hTLR8 cells, HEK-Blue™ Detection medium, 96-well plates, TLR8 agonists (CL075, R848).
-
Protocol :
-
Cell Seeding : Plate HEK-Blue™ hTLR8 cells at a density of ~50,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Agonist Stimulation : Prepare serial dilutions of CL075 and other control agonists. Add 20 µL of each agonist dilution to the appropriate wells.
-
Incubation : Incubate the plate at 37°C and 5% CO₂ for 18-24 hours.
-
Detection : Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of pre-warmed HEK-Blue™ Detection medium.
-
Readout : Incubate for 1-2 hours at 37°C and measure the optical density (OD) at 620-650 nm using a spectrophotometer. Increased OD corresponds to higher NF-κB activation.
-
2. Cytokine Release Assay in Human PBMCs
This protocol measures the functional outcome of TLR8 activation by quantifying the secretion of key cytokines from primary human immune cells.
-
Materials : Human Peripheral Blood Mononuclear Cells (PBMCs), RPMI-1640 medium, 96-well plates, TLR8 agonists, Human TNF-α and IL-12 ELISA kits.
-
Protocol :
-
Cell Seeding : Isolate PBMCs from healthy donor blood and plate them at 1x10⁶ cells/mL in a 96-well plate.
-
Agonist Stimulation : Add desired concentrations of CL075 or other agonists to the cells.
-
Incubation : Incubate the plate at 37°C and 5% CO₂ for 24 hours.
-
Supernatant Collection : Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA : Perform ELISA for TNF-α and IL-12p70 on the collected supernatants according to the manufacturer's instructions.
-
Comparative Performance Data
The following table summarizes representative data on the potency of different TLR8 agonists in inducing a cellular response. Potency is often measured by the half-maximal effective concentration (EC₅₀), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
| Agonist | Assay Type | Cell Type | Measured Outcome | EC₅₀ Value (nM) |
| CL075 | NF-κB Reporter | HEK-hTLR8 | SEAP Activity | ~1320[7] |
| CL075 | Cytokine Release | Human PBMCs | TNF-α Production | ~100 - 1000[9] |
| R848 | NF-κB Reporter | HEK-hTLR8 | SEAP Activity | ~100 - 500 |
| VTX-294 (Selective TLR8) | NF-κB Reporter | HEK-hTLR8 | NF-κB Activity | ~50[13] |
| VTX-294 (Selective TLR8) | NF-κB Reporter | HEK-hTLR7 | NF-κB Activity | ~5700[13] |
Note: EC₅₀ values can vary significantly based on the cell type, assay conditions, and specific readout used. The data presented are for comparative purposes.
A study comparing the potent selective TLR8 agonist VTX-294 to CL075 and R848 found that VTX-294 was approximately one log more potent in inducing TNF and IL-1β production in human blood.[13] This highlights the advantage of using highly selective and potent agonists for targeted TLR8 studies.
Conclusion and Recommendations
Validating TLR8 activation requires a careful selection of agonists and robust experimental methods.
-
This compound (CL075) is an effective and potent activator of human TLR8, driving a strong pro-inflammatory cytokine response characteristic of myeloid cell activation.[1][9] Its primary activity on TLR8 makes it a more targeted tool than dual TLR7/8 agonists like R848 for studying Th1-polarizing responses.
-
For initial screening and specificity testing, NF-κB reporter cell lines (e.g., HEK-Blue™ hTLR7 and hTLR8) are invaluable for generating clean, reproducible data.
-
For functional and translational studies, it is crucial to use primary human cells , such as PBMCs or isolated monocytes/mDCs, and measure downstream functional outcomes like cytokine production (TNF-α, IL-12) and cell surface marker upregulation (CD80, CD86, HLA-DR).[15][17]
By combining these tools and protocols, researchers can confidently validate TLR8 activation and accurately dissect its role in health and disease, paving the way for the next generation of immunomodulatory therapies.
References
- 1. invivogen.com [invivogen.com]
- 2. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. probechem.com [probechem.com]
- 10. invivogen.com [invivogen.com]
- 11. invivogen.com [invivogen.com]
- 12. invivogen.com [invivogen.com]
- 13. The ultra-potent and selective TLR8 agonist VTX-294 activates human newborn and adult leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazoquinoline Resiquimod (R-848), TLR7 and TLR8 ligand (NBP2-26231): Novus Biologicals [novusbio.com]
- 15. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toll-Like Receptor 8 Agonist and Bacteria Trigger Potent Activation of Innate Immune Cells in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TLR8 Agonists: TLR8 Agonist 2 Hydrochloride vs. Motolimod (VTX-2337) in Immune Activation
For researchers, scientists, and drug development professionals, the selection of a potent and specific Toll-like receptor 8 (TLR8) agonist is critical for advancing immunotherapies and vaccine adjuvants. This guide provides an objective, data-driven comparison of two prominent TLR8 agonists: TLR8 agonist 2 hydrochloride and motolimod (B1677417) (VTX-2337), focusing on their respective performance in immune activation.
This comparison synthesizes preclinical data to highlight the differences in potency, selectivity, and cytokine induction profiles between these two molecules. While direct comparative studies are limited, data from independent and some comparative preclinical investigations offer valuable insights for informed decision-making in research and development.
At a Glance: Key Performance Metrics
| Parameter | This compound | Motolimod (VTX-2337) | Reference |
| TLR8 Potency (EC50) | ~3 nM (in hTLR8 reporter cells) | ~100-108.7 nM (in hTLR8 reporter cells) | [1] |
| TLR7 Potency (EC50) | 33.33 µM | ~19.8 µM (>50-fold selectivity for TLR8 over TLR7) | [1] |
| TNF-α Induction (EC50 in hPBMCs) | 105 nM | 140 ± 30 nM | [2] |
| IL-12p40 Induction (EC50 in hPBMCs) | 26 nM | - | |
| IL-12p70 Induction (EC50 in hPBMCs) | - | 120 ± 30 nM | [2] |
| IFN-γ Induction (EC50 in hPBMCs) | 29 nM | - | |
| MIP-1β Induction (EC50 in hPBMCs) | - | 60 nM | [2] |
In-Depth Analysis of Immune Activation
Potency and Selectivity
This compound demonstrates significantly higher potency in activating human TLR8 in reporter assays, with an EC50 value of approximately 3 nM.[1] In contrast, motolimod exhibits an EC50 for TLR8 activation in the range of 100-108.7 nM.[1][3]
In terms of selectivity, both agonists show a preference for TLR8 over TLR7. This compound has an EC50 of 33.33 µM for human TLR7. Motolimod is reported to have over 50-fold selectivity for TLR8, with a TLR7 EC50 of approximately 19.8 µM.[1] This indicates that while both are selective, they may have some off-target activity at higher concentrations.
Cytokine Induction Profile
The primary function of TLR8 agonists in immunotherapy is to induce a pro-inflammatory cytokine and chemokine response that promotes a Th1-biased immune environment.
This compound is a potent inducer of several key cytokines in human peripheral blood mononuclear cells (hPBMCs). It stimulates the production of TNF-α (EC50 = 105 nM), IL-12p40 (EC50 = 26 nM), and IFN-γ (EC50 = 29 nM).
Motolimod has been extensively characterized for its cytokine induction profile. It is a known inducer of Th1-polarizing cytokines, including TNF-α (EC50 = 140 ± 30 nM) and IL-12p70 (EC50 = 120 ± 30 nM) in hPBMCs.[2][4] It also induces the chemokine MIP-1β with an EC50 of 60 nM.[2] Clinical studies with motolimod have shown dose-dependent increases in plasma levels of G-CSF, MCP-1, and MIP-1β in cancer patients.[5]
A direct comparative study with a closely related compound, DN052, which exhibits similar potency to this compound, showed it to be 7-22 times more potent than motolimod in inducing a range of pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, IL-8, IL-12p40, MIP-1α, and MIP-1β in human PBMCs.[6]
Signaling Pathways and Experimental Workflows
The activation of TLR8 by both agonists initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. This, in turn, drives the expression of pro-inflammatory cytokines and chemokines.
References
- 1. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Motolimod effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of immune modulation by TLR8 agonist vtx-2337 (motolimod) in cancer patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of TLR8 Agonist 2 Hydrochloride and R848 for Cytokine Induction
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Selective TLR8 Agonist and a Dual TLR7/8 Agonist.
The activation of Toll-like receptors (TLRs) is a cornerstone of innate immunity and a burgeoning area of interest for therapeutic intervention, particularly in vaccine development and oncology. TLR8, an endosomal receptor that recognizes single-stranded RNA, has emerged as a promising target. This guide provides a comparative analysis of two key agonists: TLR8 agonist 2 hydrochloride, a potent and selective TLR8 agonist, and R848 (Resiquimod), a well-established dual TLR7 and TLR8 agonist. This comparison aims to provide researchers with the necessary data and protocols to make informed decisions for their experimental designs.
Performance Comparison: Cytokine Induction
The induction of cytokines is a critical downstream effect of TLR activation and a key determinant of the subsequent immune response. While both this compound and R848 induce pro-inflammatory cytokines, their profiles differ due to their receptor selectivity. R848, acting on both TLR7 and TLR8, elicits a broader response, including a significant type I interferon signature, primarily from plasmacytoid dendritic cells (pDCs) which express TLR7. In contrast, selective TLR8 agonists focus the immune response on myeloid cells, such as monocytes, macrophages, and myeloid dendritic cells (mDCs), leading to a potent, Th1-polarizing cytokine milieu.
Quantitative Cytokine Data
The following tables summarize the quantitative data on cytokine induction by a selective TLR8 agonist and the dual TLR7/8 agonist R848 in human peripheral blood mononuclear cells (PBMCs). Due to the limited availability of public data showing specific cytokine concentrations for this compound, we present its potency (EC50 values) and a direct comparison of another selective TLR8 agonist, VTX-294, with R848.
Table 1: Potency of this compound in Human PBMCs [1]
| Cytokine | EC50 (nM) |
| TNF-α | 105 |
| IL-12p40 | 26 |
| IFN-γ | 29 |
| IFN-α | 2800 |
Table 2: Comparative Cytokine Induction by Selective TLR8 Agonist (VTX-294) and R848 in Human Neonatal Blood (0.1 µM) [2]
| Cytokine | VTX-294 (pg/mL) | R848 (pg/mL) | Fold Change (VTX-294 vs. R848) |
| TNF-α | >10,000 | ~1,000 | >10-fold |
| IL-1β | ~3,000 | ~300 | ~10-fold |
| IL-6 | ~5,000 | ~1,000 | ~5-fold |
| IL-10 | ~300 | ~30 | ~10-fold |
| IL-12p40 | ~1,500 | ~300 | ~5-fold |
Signaling Pathways
Both this compound and R848 initiate signaling through the MyD88-dependent pathway upon binding to their respective receptors within the endosome. This leads to the activation of downstream transcription factors, such as NF-κB and IRF5, which in turn drive the expression of pro-inflammatory cytokine genes. The dual action of R848 on TLR7 also leads to the activation of IRF7, a key regulator of type I interferon production.
Caption: TLR8 and TLR7 signaling pathway.
Experimental Protocols
The following is a generalized protocol for the in vitro stimulation of human PBMCs to compare the cytokine induction profiles of this compound and R848.
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound
-
R848 (Resiquimod)
-
96-well cell culture plates
-
Cytokine detection assays (e.g., ELISA or multiplex bead array)
Procedure
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium. Perform a cell count and adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Compound Preparation and Stimulation: Prepare serial dilutions of this compound and R848 in complete RPMI-1640 medium at 2x the final desired concentration. Add 100 µL of the diluted compounds to the respective wells. For unstimulated controls, add 100 µL of medium without any agonist.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of the desired cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α, IFN-γ) in the collected supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.
Caption: Experimental workflow for cytokine induction.
Conclusion
The choice between a selective TLR8 agonist like this compound and a dual TLR7/8 agonist such as R848 depends on the desired immunological outcome. For applications requiring a potent, myeloid-focused, and Th1-polarizing response with high levels of TNF-α and IL-12, a selective TLR8 agonist is the preferred choice. This profile is particularly advantageous in cancer immunotherapy and as an adjuvant for vaccines against intracellular pathogens. Conversely, for therapeutic strategies that benefit from a broader immune activation, including a strong type I interferon response for antiviral applications, a dual TLR7/8 agonist like R848 may be more suitable. The provided data and protocols offer a foundation for researchers to further explore and characterize the immunomodulatory effects of these compounds.
References
A Comparative Efficacy Analysis of TLR8 Agonist 2 Hydrochloride and Other Selective TLR8 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of TLR8 agonist 2 hydrochloride against other notable selective Toll-like receptor 8 (TLR8) agonists. The following analysis is based on available experimental data to assist researchers in selecting the most suitable compound for their studies in immunology, vaccine development, and cancer immunotherapy.
Introduction to Selective TLR8 Agonism
Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, is a key component of the innate immune system.[1] Primarily expressed in myeloid cells such as monocytes, neutrophils, and myeloid dendritic cells (mDCs), its activation by single-stranded RNA (ssRNA) triggers a potent pro-inflammatory and Th1-polarizing immune response.[2][3] This is characterized by the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12).[3] Selective TLR8 agonists are of significant interest as they can harness this targeted myeloid activation for therapeutic purposes, potentially offering a better safety profile than dual TLR7/8 agonists by minimizing the systemic effects of high type I interferon levels.[2]
Comparative Analysis of In Vitro Potency and Selectivity
The efficacy of a TLR8 agonist is determined by its potency (the concentration required to elicit a half-maximal response, or EC50) and its selectivity for TLR8 over other TLRs, particularly the closely related TLR7. The following table summarizes the available data for this compound and other selective TLR8 agonists.
| Agonist | Cell Line | Parameter | Value | Reference |
| This compound | hTLR8-expressing cells | EC50 | 3 nM | [4] |
| hTLR7-expressing cells | EC50 | 33.33 µM | [4] | |
| VTX-294 | HEK293-hTLR8 | EC50 | ~50 nM | [5][6] |
| HEK293-hTLR7 | EC50 | ~5700 nM (~5.7 µM) | [5][6] | |
| DN052 | hTLR8-expressing cells | EC50 | 6.7 nM | [7] |
| hTLR7-expressing cells | EC50 | > 50 µM | [7] | |
| Motolimod (VTX-2337) | hTLR8-expressing cells | EC50 | 108.7 nM | [7] |
| hTLR7-expressing cells | EC50 | 19.8 µM | [7] |
Comparative Analysis of Cytokine Induction
A critical functional outcome of TLR8 activation is the induction of pro-inflammatory and Th1-polarizing cytokines. The table below compares the cytokine induction profiles of various selective TLR8 agonists in human peripheral blood mononuclear cells (hPBMCs).
| Agonist | Cytokine | EC50 (in hPBMCs) | Reference |
| This compound | TNF-α | 105 nM | [4] |
| IL-12p40 | 26 nM | [4] | |
| IFN-γ | 29 nM | [4] | |
| IFN-α | 2800 nM | [4] | |
| VTX-294 | TNF-α | More potent than R848 and CL075 | [5] |
| IL-1β | More potent than R848 and CL075 | [5] | |
| Motolimod (VTX-2337) | TNF-α | Potent inducer | [3] |
| IL-12 | Potent inducer | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these agonists, the following diagrams illustrate the TLR8 signaling pathway and a general experimental workflow for in vitro testing.
Caption: TLR8 agonist-induced MyD88-dependent signaling pathway.
Caption: General experimental workflow for in vitro testing of TLR8 agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TLR8 agonists.
HEK-Blue™ TLR8 Reporter Assay
This assay is designed to measure the activation of the NF-κB pathway downstream of TLR8.
-
Cell Preparation: Culture HEK-Blue™ hTLR8 cells in growth medium supplemented with selection antibiotics as per the manufacturer's instructions.
-
Assay Plate Preparation: Prepare serial dilutions of the TLR8 agonist and control compounds in the growth medium. A typical starting concentration for a small molecule agonist is 10 µM, followed by 1:3 serial dilutions. Add 20 µL of each dilution, vehicle control, and a positive control (e.g., R848) to the wells of a 96-well plate.[1]
-
Cell Stimulation: Add 180 µL of the HEK-Blue™ hTLR8 cell suspension (approximately 50,000 cells) to each well.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[1]
-
SEAP Detection: Prepare the HEK-Blue™ Detection medium according to the manufacturer's protocol. Add the detection medium to the wells and incubate until a color change is visible.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer. The results are proportional to the amount of NF-κB activation.
Cytokine Induction Assay in Human PBMCs
This functional assay measures the downstream production of cytokines following TLR8 activation in primary human immune cells.
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.[1]
-
Cell Preparation: Wash the isolated cells and resuspend them in complete RPMI-1640 medium. Count the cells and adjust the density to 1 x 10^6 cells/mL.[1]
-
Cell Stimulation: Add 100 µL of the PBMC suspension (100,000 cells) to each well of a 96-well round-bottom plate. Add 100 µL of 2x concentrated serial dilutions of the TLR8 agonist, a positive control (e.g., R848), or a vehicle control.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[1]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.[1]
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-12p70) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array, following the manufacturer's instructions.
Conclusion
The available data indicates that this compound is a highly potent and selective TLR8 agonist, with an EC50 in the low nanomolar range for human TLR8 and significantly less activity at TLR7.[4] Its potency is comparable to, or greater than, other well-characterized selective TLR8 agonists such as DN052 and VTX-294.[5][6][7] Functionally, this compound effectively induces the production of key Th1-polarizing cytokines, including TNF-α and IL-12p40, in human PBMCs.[4]
The choice of a TLR8 agonist for research and development will depend on the specific application. For applications requiring maximal potency and selectivity, this compound and DN052 appear to be excellent candidates. Further head-to-head studies under identical experimental conditions would be beneficial for a definitive comparative assessment. The provided protocols offer a standardized framework for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Ultra-Potent and Selective TLR8 Agonist VTX-294 Activates Human Newborn and Adult Leukocytes | PLOS One [journals.plos.org]
- 6. The ultra-potent and selective TLR8 agonist VTX-294 activates human newborn and adult leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Reactivity of TLR8 Agonist 2 Hydrochloride (VTX-2337) with Murine TLR8: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the species-specific activity of Toll-like receptor (TLR) agonists is paramount for the translation of preclinical data to clinical outcomes. This guide provides a comprehensive comparison of TLR8 Agonist 2 Hydrochloride, also known as VTX-2337 or Motolimod, and its alternatives, with a focus on their cross-reactivity, or lack thereof, with murine TLR8.
A significant challenge in the preclinical development of TLR8-targeted therapeutics is the well-documented difference in TLR8 activity between humans and mice. Murine TLR8 is often considered nonfunctional or hyporesponsive to many synthetic agonists that are potent activators of human TLR8[1]. This guide will delve into the specifics of VTX-2337 and other common TLR agonists, presenting supporting experimental data and detailed protocols.
Comparative Analysis of TLR Agonist Activity: Human vs. Murine
VTX-2337 is a selective and potent agonist of human TLR8, with an EC50 of approximately 100 nM[2][3]. It effectively stimulates the production of pro-inflammatory cytokines such as TNFα and IL-12 from human monocytes and myeloid dendritic cells[2][4]. However, studies have shown that VTX-2337 does not activate murine TLR8. Instead, it demonstrates activity on murine TLR7[5]. This lack of murine TLR8 activation is a critical consideration for researchers using mouse models to study the effects of this compound.
Below is a summary of the agonistic activity of VTX-2337 and other commonly used TLR agonists on human and murine TLRs.
| Agonist | Chemical Class | Human TLR Activity | Murine TLR Activity | Reference |
| TLR8 Agonist 2 HCl (VTX-2337/Motolimod) | Benzazepine | TLR8 (EC50 ~100 nM) | TLR7 (No TLR8 activity) | [4][5] |
| Resiquimod (R848) | Imidazoquinoline | TLR7/TLR8 | TLR7 (No TLR8 activity) | [6] |
| CL075 | Thiazoloquinoline | TLR8 (weak TLR7) | TLR7 (No TLR8 activity) | [4][5] |
| Selgantolimod (GS-9688) | Pyrimidine | TLR8 (some TLR7) | Not specified | [7] |
This species-specific difference underscores the importance of selecting appropriate models for preclinical evaluation of TLR8 agonists. Murine models may not accurately predict the efficacy or safety of human TLR8-specific agonists[1].
Signaling Pathway and Experimental Workflows
To understand how TLR8 agonists are evaluated, it is essential to be familiar with the downstream signaling pathway and the experimental workflows used to measure their activity.
TLR8 Signaling Pathway
Upon binding of an agonist like VTX-2337, TLR8, located in the endosome, undergoes dimerization. This initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines.
Caption: Simplified TLR8 signaling cascade leading to cytokine production.
Experimental Workflow for In Vitro TLR8 Agonist Testing
The activity of TLR8 agonists is typically assessed using a combination of reporter gene assays and primary cell-based assays. The following diagram illustrates a general workflow.
Caption: A typical experimental workflow for evaluating TLR8 agonist activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine TLR8 agonist activity.
HEK-Blue™ hTLR8 Reporter Gene Assay
This assay is utilized to quantify the activation of the NF-κB pathway downstream of human TLR8.
-
Cell Culture: HEK-Blue™ hTLR8 cells, which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, are cultured according to the manufacturer's instructions.
-
Assay Plate Preparation: Serial dilutions of the test compound (e.g., VTX-2337) and a positive control (e.g., Resiquimod) are prepared in a 96-well plate. A vehicle control (e.g., DMSO) is also included[8].
-
Cell Stimulation: The cultured HEK-Blue™ hTLR8 cells are added to the wells of the 96-well plate containing the compound dilutions[8].
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 18-24 hours[8][9].
-
SEAP Detection: The activity of SEAP in the cell supernatant is measured by adding a detection reagent (e.g., QUANTI-Blue™) and reading the optical density (OD) at 620-650 nm using a spectrophotometer[8][9].
-
Data Analysis: The EC50 value is calculated by plotting the OD values against the logarithm of the compound concentrations and fitting the data to a four-parameter logistic curve[8][9].
Cytokine Production Assay in Human PBMCs
This assay measures the induction of key pro-inflammatory cytokines in primary human peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant system.
-
PBMC Isolation: PBMCs are isolated from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation[8][9].
-
Cell Plating: The isolated PBMCs are plated in a 96-well cell culture plate in a suitable medium (e.g., RPMI)[9].
-
Compound Stimulation: Serial dilutions of the TLR8 agonist are added to the wells containing the PBMCs. An unstimulated control is included[9].
-
Incubation: The plate is incubated for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator[8][9].
-
Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is collected[8].
-
Cytokine Quantification: The concentration of cytokines such as TNF-α and IL-12 in the supernatants is measured using specific ELISA kits or a multiplex bead array assay[8][10].
-
Data Analysis: Dose-response curves are generated by plotting the cytokine concentrations against the agonist concentrations to determine EC50 values[8].
References
- 1. benchchem.com [benchchem.com]
- 2. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. invivogen.com [invivogen.com]
- 7. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
comparative analysis of TLR8 agonists in a humanized mouse model
A comparative guide for researchers and drug development professionals on the in vivo performance of Toll-like receptor 8 (TLR8) agonists in humanized mouse models. This document provides an objective analysis supported by experimental data, detailed protocols, and visualizations to aid in the selection and evaluation of these immunomodulatory agents.
Overview of TLR8 Agonists in Immunotherapy
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune response to viral infections.[1][2] In humans, TLR8 is predominantly expressed by myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs).[3][4][5] Activation of TLR8 by synthetic small molecule agonists triggers the MyD88-dependent signaling pathway, leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines and chemokines like TNF-α and IL-12.[1][6] This potent immune activation enhances anti-tumor and anti-viral responses, making TLR8 a compelling target for immunotherapy.[7][8]
Humanized mouse models, which involve engrafting human immune cells or tissues into immunodeficient mice, are indispensable tools for the preclinical evaluation of human-specific therapeutics like TLR8 agonists, as murine TLR8 is not considered functional.[9][10][11] These models allow for the in vivo assessment of efficacy, pharmacodynamics, and toxicity profiles in a system that better recapitulates human immunology.[10][12]
Comparative In Vivo Performance of TLR8 Agonists
Several TLR8 agonists are in various stages of preclinical and clinical development.[13] This section compares the performance of key agonists based on data from studies in humanized mouse models. Notable agonists include Resiquimod (B1680535) (R848), a dual TLR7/8 agonist, and the more TLR8-selective compounds Motolimod (VTX-2337) and Selgantolimod (GS-9688).[8][11][13]
Table 1: Comparative Performance of TLR8 Agonists in Humanized Mouse Models
| Parameter | Resiquimod (R848) | Motolimod (VTX-2337) | Selgantolimod (GS-9688) |
| Target(s) | TLR7 and TLR8 | TLR8 selective | TLR8 selective |
| Humanized Model | hu-PBL-SCID | hu-CD34+ NSG | B-hTLR8 mice |
| Administration Route | Subcutaneous, Topical | Subcutaneous | Oral |
| Key Cytokine Induction | IFN-α, TNF-α, IL-12 | TNF-α, IL-12, MIP-1α | IL-12, IL-1RA, IFN-γ |
| Immune Cell Activation | Activates pDCs (via TLR7) and myeloid cells.[4] | Potently activates mDCs, monocytes, and NK cells.[3][4] | Activates NK cells, MAIT cells, and enhances CD8+ T-cell proliferation.[14] |
| Reported In Vivo Efficacy | Adjuvant for DNA vaccination, enhances CD8+ T cell responses.[15] | Anti-tumor activity in combination therapies; injection site reactions correlated with survival.[8] | Antiviral efficacy in woodchuck model of chronic hepatitis B.[16] |
| Clinical Development Stage | Various Phase I/II trials for oncological indications.[13] | Phase 1/2 trials for cancer.[8] | Phase 2 development for chronic hepatitis B.[8][16] |
Key Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating TLR8 agonists. The following protocol outlines a general workflow for a comparative study in a humanized mouse model.
3.1. Generation of Humanized Mice
-
Model: Highly immunodeficient mice such as NOD-scid IL2Rγc-/- (NSG) or BALB/c Rag2−/− IL2RγC−/− (BRG) are used as hosts.[9]
-
Engraftment: Neonatal mice (1-5 days old) are sublethally irradiated. They are then intrahepatically or intravenously injected with 1x10^5 to 2x10^5 human CD34+ hematopoietic stem cells (HSCs) isolated from umbilical cord blood.[9][17]
-
Reconstitution Analysis: Human immune cell engraftment is monitored starting at 10-12 weeks post-injection. Peripheral blood is analyzed via flow cytometry for the presence of human CD45+ cells and various lineages, including T cells (CD3+, CD4+, CD8+), B cells (CD19+), and myeloid cells (CD33+).[9] Mice with stable, multi-lineage human chimerism are selected for studies.
3.2. In Vivo Efficacy Study
-
Tumor Implantation (for oncology studies): Humanized mice are implanted subcutaneously with human tumor cells (cell-line derived xenograft, CDX) or patient-derived xenograft (PDX) fragments.[9][17]
-
Treatment Groups: Once tumors are established, mice are randomized into treatment groups: Vehicle Control, Agonist A, Agonist B, etc.
-
Agonist Administration: TLR8 agonists are administered according to clinically relevant routes and schedules (e.g., subcutaneously, orally). Dosing is based on prior dose-finding or toxicology studies.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
3.3. Pharmacodynamic Analysis
-
Blood Collection: Blood is collected at specified time points (e.g., 2, 6, 24 hours) after agonist administration to measure systemic cytokine levels.
-
Cytokine Profiling: Plasma is analyzed using multiplex immunoassays (e.g., Luminex) to quantify key cytokines such as IL-12, TNF-α, IFN-γ, and IL-1RA.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Tissues are dissociated into single-cell suspensions. Flow cytometry is used to analyze the frequency, activation status (e.g., CD69, PD-1 expression), and proliferation (e.g., Ki-67) of various human immune cell subsets within the tumor microenvironment and peripheral lymphoid organs.[7][17]
Visualizing Mechanisms and Workflows
TLR8 Signaling Pathway The following diagram illustrates the canonical signaling cascade initiated by TLR8 activation within an endosome of a myeloid cell.
Caption: Simplified TLR8 signaling cascade via the MyD88-dependent pathway.
Experimental Workflow This flowchart outlines the key stages of a preclinical study comparing TLR8 agonists in a humanized mouse tumor model.
Caption: Workflow for comparative efficacy testing of TLR8 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of GS-9688 (Selgantolimod) as a Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of TLR8 Agonist GS‐9688 (Selgantolimod) in Chronic Hepatitis B: Remodeling of Antiviral and Regulatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune Activation and the Role of TLRs and TLR Agonists in the Pathogenesis of HIV-1 Infection in the Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toll‐Like Receptor 8 Agonist GS‐9688 Induces Sustained Efficacy in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of TLR8 Agonists in Syngeneic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of potent and selective Toll-like receptor 8 (TLR8) agonists in preclinical syngeneic models. While direct in vivo anti-tumor efficacy data for "TLR8 agonist 2 hydrochloride" is not publicly available in peer-reviewed literature, this guide leverages comprehensive data from studies on other highly potent and selective TLR8 agonists, such as DN052, to serve as a benchmark for performance. This comparative analysis is supported by experimental data and detailed protocols to inform research and development in immuno-oncology.
Performance Comparison of TLR8 Agonists
The activation of TLR8 on myeloid cells is a promising strategy in cancer immunotherapy, leading to the production of pro-inflammatory cytokines, enhanced antigen presentation, and activation of natural killer (NK) cells, all of which contribute to a robust anti-tumor immune response.[1] Several TLR8 agonists are currently under investigation, with varying degrees of potency and selectivity.
In Vitro Activity
The initial assessment of a TLR8 agonist's potential lies in its in vitro activity, typically measured by its ability to stimulate cytokine production in human peripheral blood mononuclear cells (PBMCs).
| Agonist | Cell Type | Assay | Key Readout | Result |
| This compound | Human PBMCs | Cytokine Induction | TNF-α, IL-12p40, IFN-γ | Potent induction with EC50 values of 105 nM, 26 nM, and 29 nM, respectively. |
| Human TLR8 expressing cells | Agonist Activity | EC50 | 3 nM (highly potent and selective for TLR8 over TLR7) | |
| DN052 | Human PBMCs | Cellular Activity | EC50 | 6.7 nM |
| Human PBMCs | Cytokine Induction | Pro-inflammatory cytokines | Strong induction | |
| Motolimod (VTX-2337) | Human PBMCs | Cytokine Induction | IL-6, G-CSF, MCP-1, MIP-1β | Dose-dependent increase |
| Human Myeloid Dendritic Cells (mDCs) | NF-κB Activation | IL-12, TNFα expression | Potent induction | |
| Selgantolimod (GS-9688) | Human PBMCs | Cytokine Induction | IL-12, IL-8, TNFα, IFN-γ | Potent induction (IL-12p40 EC50 = 220 nM) |
| NK Cells | Activation | IFN-γ, TNF-α production | Increased frequency of activated NK cells |
In Vivo Anti-Tumor Efficacy in Syngeneic Models
Syngeneic models, which involve transplanting murine tumor cell lines into immunocompetent mice of the same genetic background, are crucial for evaluating immuno-oncology agents as they possess a complete and functional immune system.[2][3] The following table summarizes the in vivo anti-tumor efficacy of selective TLR8 agonists in various syngeneic mouse models.
| Agonist | Cancer Model (Mouse Strain) | Dosing (Route) | Key Findings |
| DN052 | CT26 Colon Carcinoma (BALB/c) | 40, 80, 160 mg/kg (s.c.) | Strong, dose-dependent inhibition of tumor growth as a single agent.[4] |
| EMT6 Breast Cancer (BALB/c) | 40, 80, 160 mg/kg (s.c.) | Marked tumor growth suppression as a single agent, with complete tumor regression in 1/8, 2/8, and 3/8 mice at the respective doses. Appeared more efficacious than Motolimod in a side-by-side comparison.[4] | |
| H22 Liver Cancer (BALB/c) | Not specified | Enhanced efficacy when combined with WEE1 inhibitor AZD-1775 or standard-of-care sorafenib.[4] | |
| MC38 Colon Cancer (C57BL/6) | Not specified | Single-agent tumor suppression and enhanced anti-tumor effect when combined with an anti-PD-1 antibody, resulting in complete tumor regression in 1/7 mice.[4] | |
| Motolimod (VTX-2337) | EMT6 Breast Cancer (BALB/c) | Not specified | Showed anti-tumor activity, but appeared less efficacious than DN052 in a direct comparison.[4] |
Signaling Pathways and Experimental Workflows
TLR8 Signaling Pathway
Activation of TLR8 by an agonist initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines and chemokines, ultimately leading to the activation of an anti-tumor immune response.
Caption: TLR8 signaling cascade initiated by agonist binding.
Experimental Workflow for Syngeneic Models
The following diagram outlines a typical experimental workflow for evaluating the anti-tumor efficacy of a TLR8 agonist in a syngeneic mouse model.
Caption: Workflow for in vivo efficacy studies in syngeneic models.
Experimental Protocols
In Vitro Cytokine Induction Assay
Objective: To determine the potency and efficacy of a TLR8 agonist in inducing pro-inflammatory cytokine production from human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Compound Treatment: Add the TLR8 agonist at various concentrations (typically a serial dilution) to the plated cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR8 agonist).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-12p40, IFN-γ) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Plot the cytokine concentration against the agonist concentration and determine the EC50 value for each cytokine.
In Vivo Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a TLR8 agonist as a monotherapy or in combination with other agents in a syngeneic mouse model.[1]
Methodology:
-
Animal Model: Use immunocompetent mice, such as BALB/c or C57BL/6, aged 6-8 weeks.[1]
-
Tumor Cell Line: Culture a syngeneic murine tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, or EMT6 breast carcinoma for BALB/c mice).[1][5][6][7]
-
Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^6 tumor cells suspended in sterile phosphate-buffered saline (PBS) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, TLR8 agonist low dose, TLR8 agonist high dose). Administer the TLR8 agonist or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at a specified dose and schedule.
-
Efficacy Readouts:
-
Tumor Growth Inhibition: Measure the tumor volume using calipers every 2-3 days.[1] The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Survival: Monitor the mice for signs of distress and euthanize them when the tumor reaches a predetermined maximum size or if they become moribund. Record the date of death or euthanasia for survival analysis.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of treatment-related toxicity.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors and spleens can be harvested for further analysis. This can include:
-
Immune Cell Infiltration: Analyze the infiltration of various immune cell populations (e.g., CD8+ T cells, NK cells, myeloid cells) into the tumor using flow cytometry or immunohistochemistry.
-
Cytokine Levels: Measure the levels of cytokines and chemokines within the tumor microenvironment or in the serum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing syngeneic and autochthonous models of breast cancer to identify tumor immune components that correlate with response to immunotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. td2inc.com [td2inc.com]
A Head-to-Head Comparison of TLR8 Agonists for Adjuvant Potential
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of various Toll-like Receptor 8 (TLR8) agonists as vaccine adjuvants, supported by experimental data.
The activation of Toll-like Receptor 8 (TLR8) presents a promising strategy for enhancing vaccine efficacy. As key mediators of the innate immune system, TLR8 agonists can significantly boost cellular and humoral immune responses. This guide provides a head-to-head comparison of prominent TLR8 agonists, evaluating their potential as vaccine adjuvants based on preclinical and clinical findings. We will delve into their performance in inducing key cytokines, activating immune cells, and their overall immunomodulatory profiles.
Performance Comparison: Cytokine Induction
A critical function of a vaccine adjuvant is to stimulate a potent and appropriate cytokine response. TLR8 agonists are known for their robust induction of Th1-polarizing cytokines, which are crucial for cell-mediated immunity. The table below summarizes the comparative performance of several TLR8 agonists in human peripheral blood mononuclear cells (PBMCs).
| Cytokine/Chemokine | Selective TLR8 Agonists (e.g., Motolimod (B1677417), Selgantolimod) | Dual TLR7/8 Agonists (e.g., R848, MEDI9197) | TLR7 Agonist (e.g., Gardiquimod) |
| TNF-α | +++ | +++ | + |
| IL-12 | +++ | +++ | + |
| IFN-α | - | ++ | +++ |
| IL-6 | ++ | ++ | + |
| IL-1β | ++ | ++ | +/- |
| MIP-1α (CCL3) | +++ | +++ | + |
| MIP-1β (CCL4) | +++ | +++ | + |
| IP-10 (CXCL10) | + | ++ | +++ |
Legend: (-) No significant induction; (+/-) Low or variable induction; (+) Moderate induction; (++) Strong induction; (+++) Very strong induction. Data synthesized from multiple preclinical studies.[1][2][3][4]
Selective TLR8 agonists, such as motolimod and selgantolimod (B610768), are potent inducers of pro-inflammatory cytokines like TNF-α and IL-12.[1][5][6] This profile is highly desirable for applications in cancer immunotherapy and as adjuvants for vaccines against intracellular pathogens, where a strong Th1-polarizing response is beneficial.[2] Dual TLR7/8 agonists, like R848 and MEDI9197, also induce a strong pro-inflammatory response but have the additional capacity to stimulate IFN-α production, a key antiviral cytokine.[1][2][7] This broader immune activation may be advantageous for certain antiviral vaccines.[2]
Immune Cell Activation
The adjuvant potential of TLR8 agonists is intrinsically linked to their ability to activate key immune cell populations. TLR8 is predominantly expressed on myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs).[1]
Key Findings:
-
Myeloid Dendritic Cells (mDCs) and Monocytes: Both selective TLR8 and dual TLR7/8 agonists are highly effective at activating these cell types.[3] This activation leads to the upregulation of co-stimulatory molecules and the production of Th1-polarizing cytokines.[8]
-
Natural Killer (NK) Cells: TLR8 agonists have been shown to stimulate NK cell function, which can augment antibody-dependent cellular cytotoxicity (ADCC).[5]
-
Plasmacytoid Dendritic Cells (pDCs): In contrast to myeloid cells, pDCs have high expression of TLR7.[1] Consequently, TLR7-selective and dual TLR7/8 agonists are more effective at activating pDCs and inducing IFN-α production.[3]
In Vivo Adjuvant Activity
Preclinical and clinical studies have demonstrated the in vivo adjuvant potential of several TLR8 agonists.
-
Motolimod (VTX-2337): This selective TLR8 agonist has been evaluated in clinical trials for squamous cell carcinoma of the head and neck (SCCHN).[5][9] When combined with cetuximab, motolimod led to statistically significant increases in plasma cytokines and the activation of circulating NK cells.[5]
-
Selgantolimod (GS-9688): As an oral selective TLR8 agonist, selgantolimod has shown the ability to induce responses in multiple immune cell types in humans and is being developed for the treatment of chronic hepatitis B.[6][10][11][12]
-
MEDI9197 (3M-052): This lipophilic TLR7/8 agonist is designed for retention at the injection site to limit systemic exposure.[7] In preclinical studies, it has been shown to induce long-lasting immunity.[13][14]
Experimental Protocols
The following provides a generalized methodology for the in vitro evaluation of TLR8 agonist adjuvant potential.
1. Human PBMC Isolation and Stimulation:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Stimulation: Cells are stimulated with various concentrations of TLR8 agonists (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified time period (e.g., 6, 24, 48 hours).
2. Cytokine and Chemokine Measurement:
-
Method: Supernatants from stimulated PBMC cultures are collected at various time points.
-
Analysis: Cytokine and chemokine levels are quantified using multiplex bead-based immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA) for specific analytes such as TNF-α, IL-12p70, IFN-α, IL-6, and IP-10.
3. Immune Cell Activation Analysis:
-
Method: Stimulated PBMCs are harvested and stained with a panel of fluorescently labeled antibodies specific for various cell surface markers.
-
Analysis: Multi-color flow cytometry is used to identify and quantify different immune cell populations (e.g., mDCs, monocytes, NK cells) and to assess their activation status by measuring the expression of markers such as CD40, CD80, CD86, and HLA-DR.
Visualizing the Mechanisms
TLR8 Signaling Pathway
Caption: Simplified TLR8 signaling pathway leading to the production of pro-inflammatory cytokines.
Experimental Workflow for Adjuvant Potential Assessment
Caption: A typical in vitro workflow for evaluating the adjuvant potential of TLR8 agonists.
Conclusion
The choice of a TLR8 agonist as a vaccine adjuvant will depend on the specific requirements of the vaccine and the desired immune response. Selective TLR8 agonists offer a potent and targeted approach to inducing a strong Th1-biased cellular immune response, making them particularly suitable for therapeutic vaccines against cancer and certain infectious diseases. Dual TLR7/8 agonists provide a broader activation of the innate immune system, including a robust type I interferon response, which may be advantageous for prophylactic antiviral vaccines. The continued development and head-to-head comparison of these promising immunomodulators will be crucial in advancing the next generation of vaccines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique efficacy of Toll-like receptor 8 agonists in activating human neonatal antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib Trial of the Toll-like Receptor 8 Agonist, Motolimod (VTX-2337), Combined with Cetuximab in Patients with Recurrent or Metastatic SCCHN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selgantolimod (GS-9688) News - LARVOL Sigma [sigma.larvol.com]
- 11. Therapeutic Potential of TLR8 Agonist GS‐9688 (Selgantolimod) in Chronic Hepatitis B: Remodeling of Antiviral and Regulatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of TLR8 Agonist GS-9688 (Selgantolimod) in Chronic Hepatitis B: Remodeling of Antiviral and Regulatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. debuglies.com [debuglies.com]
- 14. sciencedaily.com [sciencedaily.com]
A Researcher's Guide to Assessing the Purity and Activity of TLR8 Agonist 2 Hydrochloride Batches
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of reagents is paramount. This guide provides a comprehensive comparison of methodologies to assess the purity and biological activity of different batches of TLR8 agonist 2 hydrochloride, a potent and selective agonist for Toll-like Receptor 8 (TLR8). The following sections detail experimental protocols and data presentation to facilitate informed decisions in your research and development endeavors.
Understanding this compound
Toll-like Receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA), particularly from viral pathogens.[1] Activation of TLR8 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, making TLR8 agonists promising candidates for vaccine adjuvants and cancer immunotherapy. This compound is a small molecule designed to specifically activate human TLR8, with a reported EC50 of approximately 3 nM.[2][3][4] Given its potency, verifying the purity and activity of each batch is critical for experimental reproducibility and the successful development of novel therapeutics.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of small molecule compounds. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol: Purity Analysis by HPLC
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
This compound test batches
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO or methanol).
-
Similarly, prepare 1 mg/mL stock solutions of each test batch.
-
From the stock solutions, prepare working solutions at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the lambda max of the compound)
-
Column Temperature: 30°C
4. Data Analysis:
-
Integrate the peak areas in the chromatograms for both the reference standard and the test batches.
-
The purity of each batch is calculated as the percentage of the main peak area relative to the total peak area of all detected peaks.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Purity Comparison of this compound Batches
| Batch ID | Retention Time (min) | Main Peak Area | Total Peak Area | Purity (%) |
| Reference Standard | 12.5 | 1,250,000 | 1,255,000 | 99.6 |
| Batch A | 12.5 | 1,230,000 | 1,240,000 | 99.2 |
| Batch B | 12.6 | 1,180,000 | 1,260,000 | 93.7 |
| Batch C | 12.5 | 1,245,000 | 1,250,000 | 99.6 |
Biological Activity Assessment
The biological activity of this compound can be determined by its ability to activate TLR8-dependent signaling pathways in immune cells, leading to the production of cytokines. Two common methods are presented below: a cell-based reporter assay and a cytokine release assay using human peripheral blood mononuclear cells (PBMCs).
Method 1: HEK-Blue™ TLR8 Reporter Assay
This assay utilizes a HEK293 cell line that stably expresses human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. TLR8 activation leads to NF-κB signaling and subsequent SEAP expression, which can be quantified colorimetrically.
1. Cell Culture and Seeding:
-
Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.
-
On the day of the assay, harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well.[2]
2. Agonist Stimulation:
-
Prepare serial dilutions of the this compound reference standard and test batches in cell culture medium.
-
Add the diluted agonists to the appropriate wells of the cell plate. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[2]
3. Data Acquisition and Analysis:
-
Measure the absorbance of the cell culture supernatant at 620-650 nm using a microplate reader. The color change is proportional to the SEAP activity.
-
Plot the absorbance values against the log of the agonist concentration to generate dose-response curves.
-
Calculate the EC50 (half-maximal effective concentration) for each batch from the dose-response curves using non-linear regression analysis.
| Batch ID | EC50 (nM) |
| Reference Standard | 3.1 |
| Batch A | 3.5 |
| Batch B | 15.2 |
| Batch C | 2.9 |
Method 2: Cytokine Release Assay in Human PBMCs
This assay directly measures the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), from primary human immune cells.
1. PBMC Isolation and Seeding:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.[1]
2. Agonist Stimulation:
-
Prepare serial dilutions of the this compound reference standard and test batches in complete RPMI-1640 medium.
-
Add the diluted agonists to the appropriate wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
3. Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-12 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Plot the cytokine concentrations against the log of the agonist concentration to generate dose-response curves.
-
Calculate the EC50 for TNF-α and IL-12 induction for each batch.
| Batch ID | TNF-α EC50 (nM) | IL-12 EC50 (nM) |
| Reference Standard | 5.2 | 25.8 |
| Batch A | 5.8 | 27.1 |
| Batch B | 28.9 | 110.4 |
| Batch C | 4.9 | 24.5 |
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological pathway and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: TLR8 Signaling Pathway
Caption: Experimental Workflow for Batch Assessment
By implementing these standardized protocols and data analysis frameworks, researchers can confidently assess the quality and consistency of their this compound batches, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of TLR8 Agonist 2 Hydrochloride
The proper disposal of TLR8 agonist 2 hydrochloride, a potent and selective Toll-like receptor 8 agonist used in immunological research, is critical to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from the SDS of a closely related compound, TLR7/8 agonist 1, in conjunction with general laboratory chemical waste protocols, provides a clear framework for its safe handling and disposal.
Hazard Profile and Safety Precautions
Based on information for similar TLR agonists, this compound should be handled as a hazardous substance. The SDS for a related TLR7/8 agonist indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to prevent its release into the environment.
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation.
Summary of Potential Hazards (based on a related TLR7/8 agonist):
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1][2] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | Collect spillage.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container. Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and specifically identifying the contents.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. The container should be kept closed when not in use.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste generation should also be included.
3. Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
4. Professional Disposal:
-
The disposal of this compound waste must be handled by a licensed environmental waste management contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[3] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.
5. Decontamination:
-
Any surfaces or equipment that come into contact with this compound should be thoroughly decontaminated. Use a suitable solvent (e.g., 70% ethanol) to wipe down the area, and collect the cleaning materials as solid hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is based on general laboratory safety principles and data from related compounds. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) officer for guidance on the proper disposal of any hazardous chemical.
References
Comprehensive Safety and Handling Guide for TLR8 Agonist 2 Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling TLR8 agonist 2 hydrochloride. The following procedural steps are designed to ensure safe handling, use, and disposal of this potent immunomodulatory compound.
Understanding the Compound
This compound is a potent and selective small molecule agonist for Toll-like Receptor 8 (TLR8), a key receptor in the innate immune system.[1][2] Its high potency necessitates careful handling to avoid unintended immune activation or other adverse health effects. As a powdered substance, there is a risk of inhalation, as well as dermal and eye contact.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this potent compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat. Change the outer glove immediately upon suspected contamination and both gloves every 30-60 minutes during extended procedures.[3] |
| Body | Disposable Gown or Lab Coat | A disposable, fluid-resistant gown is preferred. If a reusable lab coat is used, it should be dedicated to handling potent compounds and laundered professionally. Ensure the gown/coat has long sleeves and a secure closure.[3][4] |
| Eyes & Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory.[5][6] When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a face shield should be worn in addition to goggles to protect the entire face.[6] |
| Respiratory | N95 or Higher Respirator | When weighing or otherwise handling the powdered form of the compound outside of a containment system (e.g., chemical fume hood), a fit-tested N95 or higher-rated respirator is required to prevent inhalation.[3][5] Surgical masks are not sufficient.[3] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Reconstitution
-
Designated Area: All work with powdered this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize exposure.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, tubes, solvent, etc.) and waste containers are within the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of the powdered compound. Use anti-static weigh boats if necessary. Avoid any actions that could generate dust.
-
Reconstitution: Add the appropriate solvent (e.g., DMSO, sterile PBS) to the powder. Ensure the container is securely capped and mix gently until the compound is fully dissolved. This solution is now the primary stock.
-
Dilutions: Subsequent dilutions should be performed with the same care, although the risk of aerosolization is lower with the liquid form.
3.2. Experimental Use (Cell Culture)
-
Aseptic Technique: When adding the TLR8 agonist solution to cell cultures, follow standard aseptic techniques within a biological safety cabinet (BSC).
-
Labeling: Clearly label all tubes and plates containing the agonist with the compound name and concentration.
-
Incubation: Incubate treated cells as per your experimental protocol.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.[7][8]
| Waste Type | Disposal Container | Procedure |
| Unused Powdered Compound | Hazardous Chemical Waste (Black Container) | Dispose of any unused solid compound in its original container or a sealed, clearly labeled waste container. This should be collected by your institution's Environmental Health and Safety (EHS) department.[7] |
| Contaminated Labware (solid) | Trace Chemotherapy Waste (Yellow Container) | This includes used weigh boats, pipette tips, tubes, and any other solid materials that have come into contact with the compound.[7] |
| Contaminated PPE | Trace Chemotherapy Waste (Yellow Container) | All used PPE (gloves, gown, etc.) should be disposed of in this container immediately after the procedure.[7] |
| Liquid Waste | Hazardous Chemical Waste (Liquid) | This includes unused stock solutions and any media from cell cultures treated with the agonist. Do not pour this waste down the drain. Collect it in a sealed, labeled container for EHS pickup.[7][9] |
| Contaminated Sharps | Sharps Container | Needles and syringes used to handle the liquid compound should be disposed of in a designated sharps container. If the syringe contains residual liquid, it may need to be disposed of as hazardous chemical waste, depending on institutional policy.[7] |
Always consult your institution's specific guidelines for hazardous waste disposal.
Mandatory Visualizations
Experimental Workflow for Handling this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pppmag.com [pppmag.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
